molecular formula C11H16BNO3 B151377 3-(Morpholinomethyl)phenylboronic acid CAS No. 397843-58-2

3-(Morpholinomethyl)phenylboronic acid

Cat. No.: B151377
CAS No.: 397843-58-2
M. Wt: 221.06 g/mol
InChI Key: VTSDPGUSDVMXDN-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPGUSDVMXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452626
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-58-2
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(Morpholinomethyl)phenylboronic Acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility as synthetic intermediates.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] This reaction is indispensable in medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[1][5]

This guide provides an in-depth technical overview of 3-(Morpholinomethyl)phenylboronic acid, a valuable building block for drug discovery. We will detail its chemical structure, physicochemical properties, core applications, and provide representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in the synthesis of novel bioactive molecules.

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenylboronic acid core substituted at the meta-position with a morpholinomethyl group. The morpholine moiety often enhances aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The compound is frequently used in its free acid form or as a more stable pinacol ester derivative for synthetic applications.

The chemical structure and key identifiers are summarized below.

IdentifierThis compoundThis compound Pinacol Ester
Chemical Structure (Described: A benzene ring with a B(OH)₂ group and a CH₂-morpholine group at positions 1 and 3, respectively)(Described: A benzene ring with a boronic acid pinacol ester group and a CH₂-morpholine group at positions 1 and 3, respectively)
CAS Number 397843-58-2[6]364794-80-9[7]
Molecular Formula C₁₁H₁₆BNO₃[6]C₁₇H₂₆BNO₃[7]
Molecular Weight 221.1 g/mol [6]303.20 g/mol [7]
IUPAC Name [3-(Morpholin-4-ylmethyl)phenyl]boronic acid4-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine

Physicochemical and Safety Properties

The physical properties and handling information for this compound and its derivatives are critical for its effective and safe use in a laboratory setting.

Physicochemical Data
PropertyValue / DescriptionSource(s)
Appearance White to off-white crystalline powder or solid.[8]
Solubility Phenylboronic acids generally have low water solubility (approx. 10 g/L at 20 °C).[8][9] Soluble in solvents like methanol and ether.[8][8][9]
Stability Can be hygroscopic.[8] Boronic acids can undergo thermal dehydration to form trimeric boroxine anhydrides.[2][2][8]
Storage Store refrigerated in a dry, well-ventilated place.[10] Keep container tightly sealed.[10][10]
Safety and Handling
CategoryDescriptionSource(s)
GHS Hazards Based on similar compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][12][11][12]
Precautions Avoid contact with skin and eyes.[10] Avoid breathing dust/fumes.[12] Use only in a well-ventilated area.[12] Wash hands thoroughly after handling.[12][10][12]
PPE Wear protective gloves, eye protection (goggles or face shield), and appropriate lab coat.[12][12]
First Aid Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. Inhalation: Move victim to fresh air.[10][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organic halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[2][3]

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of diverse reactants, making it a powerful tool for constructing complex molecular architectures.[3]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂Pd(II)(Ar¹)X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_biaryl_complex reductive_elim Reductive Elimination pd_biaryl_complex->reductive_elim reductive_elim->pd0  Regenerated  Catalyst final_product Ar¹-Ar² (Biaryl Product) reductive_elim->final_product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_add boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Experimental_Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Ester, Base) in Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product Drug_Discovery_Flow cluster_synthesis Chemical Synthesis cluster_development Drug Development bb 3-(Morpholinomethyl) phenylboronic acid (Building Block) reaction Suzuki-Miyaura Coupling bb->reaction partner Aryl/Heteroaryl Halide Partner partner->reaction lead Novel Bioactive Compound (e.g., Kinase Inhibitor) reaction->lead target Biological Target (e.g., Tyrosine Kinase) lead->target effect Therapeutic Effect (e.g., Anti-proliferative) target->effect

References

An In-depth Technical Guide to 3-(Morpholinomethyl)phenylboronic acid (CAS: 397843-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinomethyl)phenylboronic acid is a versatile organic compound that holds significant promise in the realms of medicinal chemistry and organic synthesis. As a derivative of phenylboronic acid, it serves as a crucial building block in the construction of complex molecules, primarily through the widely utilized Suzuki-Miyaura cross-coupling reaction. The incorporation of a morpholine moiety not only influences its physicochemical properties, such as solubility and basicity, but also offers potential for specific biological interactions, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and its role in relevant biological pathways.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data on closely related compounds and general chemical principles. The key physicochemical data is summarized in the table below.

PropertyValueSource
CAS Number 397843-58-2[1]
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.1 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. For comparison, the melting point of phenylboronic acid is 216 °C.[2]N/A
Boiling Point Not availableN/A
Solubility Phenylboronic acids are generally soluble in many polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2][3] The presence of the morpholine group is expected to enhance aqueous solubility at acidic pH.General knowledge
Density (Predicted) 1.2 ± 0.1 g/cm³[4]

Synthesis and Purification

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a benzylic halide with morpholine. A detailed experimental protocol based on this strategy is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(Bromomethyl)phenylboronic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(bromomethyl)phenylboronic acid (1.0 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Purification Notes:

Boronic acids can sometimes be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Alternative purification methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can be extracted with an organic solvent.

Synthesis Workflow Diagram

Synthesis_Workflow reactant1 3-(Bromomethyl)phenylboronic acid reaction Nucleophilic Substitution reactant1->reaction reactant2 Morpholine reactant2->reaction reagents K₂CO₃, Acetonitrile reagents->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A schematic overview of the synthesis of this compound.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and related structures.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent(s) to the vessel. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring.

  • Degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 R¹-X oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 [R²-B(OH)₃]⁻ transmetalation Transmetalation pd_intermediate2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities.[7] They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a covalent but reversible bond with the active site serine residue. Furthermore, their ability to interact with diols makes them useful for targeting glycoproteins and for developing drug delivery systems.[7]

A notable study has demonstrated that phenylboronic acid can inhibit the migration of cancer cells. This effect is attributed to its interference with the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors. This signaling pathway is crucial for regulating the actin cytoskeleton, cell adhesion, and motility, all of which are critical processes in cancer metastasis.

Rho GTPase Signaling Pathway in Cell Migration

Rho_GTPase_Pathway cluster_inhibition Inhibition by Phenylboronic Acid cluster_rho Rho GTPases pba This compound rhoa RhoA pba->rhoa rac1 Rac1 pba->rac1 cdc42 Cdc42 pba->cdc42 rock ROCK rhoa->rock pak PAK rac1->pak wasp WASP/WAVE rac1->wasp cdc42->wasp filopodia Filopodia Formation cdc42->filopodia mlc Myosin Light Chain (MLC) rock->mlc  Phosphorylation contractility Actomyosin Contractility mlc->contractility migration Cell Migration contractility->migration limk LIMK pak->limk cofilin Cofilin limk->cofilin actin Actin Polymerization cofilin->actin  Depolymerization actin->migration arp23 Arp2/3 Complex wasp->arp23 arp23->actin filopodia->migration

Inhibition of the Rho GTPase signaling pathway by phenylboronic acids, leading to reduced cell migration.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the efficient synthesis of complex molecular architectures. Furthermore, the growing understanding of the biological activities of phenylboronic acids, such as their ability to modulate key signaling pathways involved in cancer progression, highlights the potential of this compound and its derivatives in the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and scientists working with this promising compound, paving the way for further exploration and innovation.

References

Synthesis of 3-(Morpholinomethyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and applications of 3-(Morpholinomethyl)phenylboronic acid and its pinacol ester derivative. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is presented in Table 1. The pinacol ester is often the commercially available and synthetically utilized form due to its enhanced stability compared to the free boronic acid.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound pinacol ester
CAS Number 397843-58-2[1]364794-80-9[2][3]
Molecular Formula C₁₁H₁₆BNO₃[1]C₁₇H₂₆BNO₃[2]
Molecular Weight 221.1 g/mol [1]303.2 g/mol [2]
Appearance White to off-white solidWhite to light yellow solid
Purity ≥95% (typical)≥95% (typical)[2]
Storage Inert atmosphere, Room TemperatureInert atmosphere, Room Temperature[2]

Synthesis Protocol

The synthesis of this compound pinacol ester is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative example based on standard synthetic methodologies.

Synthesis of this compound pinacol ester

Reaction Scheme:

G reactant1 3-(Bromomethyl)phenylboronic acid pinacol ester product This compound pinacol ester reactant1->product reactant2 Morpholine reactant2->product reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->product

Caption: Reaction scheme for the synthesis of this compound pinacol ester.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound pinacol ester.

Table 2: Representative Reaction Parameters

ParameterValue
Starting Material 3-(Bromomethyl)phenylboronic acid pinacol ester
Reagents Morpholine, Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 25-60 °C
Reaction Time 4-12 hours
Typical Yield 80-95%
Purity >95% (after chromatography)
Deprotection to this compound

The pinacol ester can be hydrolyzed to the free boronic acid if required for subsequent applications.

Reaction Scheme:

G reactant This compound pinacol ester product This compound reactant->product reagent Acidic or Basic Hydrolysis reagent->product

Caption: Deprotection of the pinacol ester to the free boronic acid.

Experimental Protocol:

  • Hydrolysis: Dissolve the this compound pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Acid/Base Treatment: Add an acid (e.g., HCl) or a base (e.g., NaOH) to catalyze the hydrolysis.

  • Work-up: Stir the mixture at room temperature until the reaction is complete. Neutralize the reaction mixture and extract the product with a suitable organic solvent. After drying and concentration, the free boronic acid is obtained. It is important to note that phenylboronic acids can be susceptible to dehydration to form boroxines and should be stored under anhydrous conditions.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Synthesis of Kinase Inhibitors (Lapatinib Analogs)

This boronic acid derivative is used in the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[4][5][6] Inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Lapatinib Lapatinib Analog (derived from this compound) Lapatinib->EGFR Inhibits G Start This compound pinacol ester Step1 Suzuki-Miyaura Coupling with Heterocyclic Halide Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Further Functionalization/ Deprotection Intermediate->Step2 Final α7 nAChR Ligand Step2->Final

References

Technical Guide: Solubility of 3-(Morpholinomethyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(Morpholinomethyl)phenylboronic acid in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by examining the general solubility characteristics of related phenylboronic acids, we can infer likely solubility trends and provide a robust experimental framework for researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine group. The boronic acid group is a key functional group in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and is also explored for its potential in chemical sensing and as a pharmacophore in drug design. The morpholine group, a common heterocycle in medicinal chemistry, can influence the compound's polarity, basicity, and overall physicochemical properties, including solubility. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

General Solubility Trends of Phenylboronic Acids in Organic Solvents

While specific data for this compound is scarce, studies on phenylboronic acid and its substituted derivatives provide valuable insights into their solubility behavior.

  • Polarity Matching: The solubility of boronic acids is significantly influenced by the polarity of the solvent. Phenylboronic acid itself demonstrates higher solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[1][2] The presence of the polar morpholine group in this compound would be expected to enhance its affinity for polar organic solvents.

  • Esterification Effect: Esterification of the boronic acid group, for instance, by forming a pinacol ester, generally increases solubility in a broad range of organic solvents compared to the free acid.[1][3]

  • Dehydration and Boroxine Formation: A crucial characteristic of phenylboronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the acid and the boroxine can complicate solubility measurements and may vary depending on the solvent and temperature.[1][4]

Predicted Solubility Profile of this compound

Based on its structure, the following solubility trends in common organic solvents can be anticipated for this compound:

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Alcohols like methanol, ethanol, and isopropanol are also likely to be good solvents due to hydrogen bonding capabilities.

  • Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Low to Insoluble: Nonpolar solvents such as hexanes, cyclohexane, and toluene.

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature.

Table 1: Experimental Solubility of this compound

Solvent Classification Temperature (°C) Solubility (mg/mL) Molarity (mol/L)
Methanol Polar Protic 25
Ethanol Polar Protic 25
Isopropanol Polar Protic 25
Acetone Polar Aprotic 25
Acetonitrile Polar Aprotic 25
Tetrahydrofuran (THF) Polar Aprotic 25
Dichloromethane (DCM) Chlorinated 25
Chloroform Chlorinated 25
Ethyl Acetate Ester 25
Toluene Aromatic Hydrocarbon 25
Hexanes Aliphatic Hydrocarbon 25
Dimethylformamide (DMF) Polar Aprotic 25

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | | |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the dynamic method , which involves identifying the temperature at which a known concentration of the solute completely dissolves.[1][2][3][4][5]

4.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Programmable controlled temperature bath (precision ±0.1 °C)

  • Calibrated thermometer or thermocouple (precision ±0.1 °C)

  • Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

4.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of a known concentration.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant, vigorous rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

    • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the solute in the same solvent.

    • Plot the solubility (in mg/mL or mole fraction) against the corresponding dissolution temperature to generate a solubility curve.

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the dynamic method.

G cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis prep Sample Preparation measurement Solubility Measurement weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place_bath Place in Temp. Bath seal->place_bath analysis Data Analysis stir Stir Vigorously place_bath->stir heat Ramp Temperature stir->heat monitor Monitor Turbidity heat->monitor record_temp Record Dissolution Temp. monitor->record_temp repeat Repeat for Multiple Concentrations record_temp->repeat plot Plot Solubility Curve repeat->plot

References

Stability and Storage of 3-(Morpholinomethyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(Morpholinomethyl)phenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions and as a component in the design of novel therapeutic agents. The presence of the boronic acid moiety, while synthetically useful, also renders the molecule susceptible to certain degradation pathways. Understanding the stability profile of this compound is paramount for accurate experimental design, interpretation of results, and the development of stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various environments.

PropertyValueReference
Molecular FormulaC₁₁H₁₆BNO₃
Molecular Weight221.06 g/mol
AppearanceWhite to off-white solid
Melting Point~85 °C (for the para-isomer)[1]
SolubilitySoluble in polar organic solvents such as methanol and DMSO. Poorly soluble in nonpolar solvents like hexanes.[2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The primary degradation pathways for phenylboronic acids, in general, are oxidation and hydrolysis.

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of boronic acid derivatives. Photolytic degradation can involve complex radical-mediated pathways. It is therefore recommended to protect the compound from light.

Hydrolytic Stability

The carbon-boron bond in phenylboronic acids is susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation, yielding the corresponding morpholinomethylbenzene. The boronic acid group itself can also form boronate esters in the presence of diols and can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral form in aqueous solutions, a factor that is pH-dependent.

Oxidative Stability

Oxidative degradation is a significant concern for boronic acids.[3] Reactive oxygen species can lead to the cleavage of the C-B bond, resulting in the formation of the corresponding phenol. The presence of the morpholinomethyl group, an electron-donating group, may influence the susceptibility of the aromatic ring and the boronic acid moiety to oxidation.

Potential Degradation Pathways

Based on the known reactivity of phenylboronic acids, two primary degradation pathways for this compound are proposed:

  • Oxidative Degradation: Cleavage of the carbon-boron bond to form 3-(morpholinomethyl)phenol.

  • Hydrolytic Degradation (Protodeboronation): Cleavage of the carbon-boron bond to form 4-methylmorpholine and benzene.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Main Compound This compound Oxidized_Product 3-(Morpholinomethyl)phenol Main Compound->Oxidized_Product Oxidizing Agents (e.g., H₂O₂) Hydrolyzed_Product 4-Methylmorpholine + Benzene Main Compound->Hydrolyzed_Product Aqueous Base/Acid

Proposed degradation pathways for this compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.To slow down potential degradation reactions.
Light Store in a light-resistant container and keep in a dark place.To prevent photolytic degradation.
Humidity Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended.To prevent hydrolysis and formation of boroxines (anhydrides).
Inert Atmosphere For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.To minimize oxidative degradation.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These protocols are based on ICH guidelines for stability testing of new drug substances.[4][5][6][7]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal Stress (e.g., 80°C, solid state) B->C4 C5 Photolytic Stress (ICH Q1B conditions) B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Neutralize (if applicable) & Dilute D->E F Analyze by Stability-Indicating HPLC E->F G Identify & Quantify Degradants F->G

Workflow for forced degradation studies.

6.1.1. Acid and Base Hydrolysis

  • Prepare a stock solution of the compound (e.g., 1 mg/mL in methanol).

  • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

  • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots and dilute with the mobile phase to a suitable concentration for HPLC analysis.

6.1.2. Oxidative Degradation

  • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

6.1.3. Thermal Degradation

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

6.1.4. Photostability Testing

  • Expose the solid compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be stored under the same conditions but protected from light.

  • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is crucial to separate the intact compound from its potential degradation products.

6.2.1. HPLC Method Parameters (Example)

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Note: Due to the potential for on-column hydrolysis of boronic acids, it is advisable to use aprotic diluents (e.g., acetonitrile) for sample preparation and to use HPLC columns with low silanol activity to minimize this effect.[8][9]

Summary of Stability Data

The following table summarizes the expected stability of this compound under various conditions. This is a qualitative summary based on the general properties of phenylboronic acids.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (0.1 M HCl, 60°C) Moderate to LowProtodeboronation products
Basic (0.1 M NaOH, 60°C) LowProtodeboronation products
Oxidative (3% H₂O₂, RT) Low3-(Morpholinomethyl)phenol
Thermal (80°C, solid) High (short term)To be determined
Photolytic (ICH Q1B) Moderate to LowTo be determined

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its integrity. The primary degradation pathways are likely to be oxidation and hydrolysis. By following the recommended storage conditions and employing appropriate analytical methods for stability assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The provided experimental protocols offer a framework for conducting thorough stability studies to further elucidate the specific degradation profile of this important molecule.

References

An In-Depth Technical Guide to 3-(Morpholinomethyl)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 3-(Morpholinomethyl)phenylboronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

This compound and its derivatives, particularly the pinacol ester form, are synthetic intermediates of significant interest in the fields of medicinal chemistry and drug discovery. The presence of the boronic acid functional group makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. The morpholinomethyl substituent offers improved physicochemical properties, such as aqueous solubility, and provides a handle for modulating the biological activity and pharmacokinetic profile of target molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Properties and Variants

This compound is most commonly handled and utilized in its more stable pinacol ester form, often as a hydrochloride salt, to protect the boronic acid moiety.

PropertyThis compound3-(4-Morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride
Molecular Formula C₁₁H₁₆BNO₃C₁₇H₂₇BClNO₃
Molecular Weight 221.1 g/mol [1]339.67 g/mol
CAS Number 397843-58-2[1]Not explicitly available

Synthesis and Preparation

Logical Workflow for the Synthesis of this compound pinacol ester

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A (3-(bromomethyl)phenyl)boronic acid pinacol ester E Combine starting materials and stir at room temperature A->E B Morpholine B->E C Non-nucleophilic base (e.g., DIPEA) C->E D Aprotic solvent (e.g., DMF, CH2Cl2) D->E F Aqueous work-up to remove salts E->F G Extraction with an organic solvent F->G H Drying and concentration of the organic phase G->H I Purification by column chromatography H->I J This compound pinacol ester I->J

Caption: A plausible synthetic workflow for this compound pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl or heteroaryl compounds. This reaction is a powerful tool for constructing the core scaffolds of many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound pinacol ester.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R-Pd(II)-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product (R-Ar) reductive_elimination->product aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition boronic_ester Boronic Ester (Ar-B(OR)2) boronic_ester->transmetalation base Base base->transmetalation pd_complex1->transmetalation pd_complex2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules: α7 Nicotinic Acetylcholine Receptor Ligands

A notable application of 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester is in the synthesis of bis(het)aryl-1,2,3-triazole quinuclidines, which are potent ligands for the α7 nicotinic acetylcholine receptor (nAChR).[2][3][4] The α7 nAChR is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. In this context, the morpholinomethylphenyl moiety is introduced into the final molecule via a Suzuki-Miyaura coupling reaction.

While specific yields for reactions involving 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester are not detailed in the available abstracts, the successful synthesis of a library of forty compounds, with nine exhibiting nanomolar Ki values, underscores the utility of this building block in generating potent and selective receptor ligands.[2][3][4]

Signaling Pathway Context: α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission. Its activation by agonists leads to a cascade of downstream signaling events that are important for cognitive function.

a7_nAChR_Signaling ligand α7 nAChR Agonist (e.g., synthesized derivative) receptor α7 Nicotinic Acetylcholine Receptor ligand->receptor binds to ion_influx Ca2+ Influx receptor->ion_influx activation leads to downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) ion_influx->downstream triggers cellular_response Cellular Responses (e.g., Neurotransmitter Release, Synaptic Plasticity, Neuroprotection) downstream->cellular_response leads to

References

Boronic Acids in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds characterized by the general formula R–B(OH)₂.[1][2] They consist of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[1][2] First prepared and isolated in 1860 by Edward Frankland, boronic acids have evolved from a chemical curiosity into indispensable tools in modern organic synthesis.[2][3] Their remarkable stability, generally low toxicity, and exceptional versatility have established them as critical building blocks in academia and industry.[4]

The significance of boronic acids lies primarily in their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[5] Beyond this, their applications have expanded into materials science, analytical chemistry, and, most impactfully, medicinal chemistry and drug development, where their unique chemical properties are harnessed to design targeted therapeutics.[6]

Core Properties of Boronic Acids

The utility of boronic acids stems from their distinct structural and chemical characteristics.

Structure and Bonding

Structurally, boronic acids possess a trigonal planar geometry around the sp²-hybridized boron atom. A key feature is the vacant p-orbital orthogonal to this plane, which confers a mild Lewis acidic character upon the molecule.[5][7] This electron deficiency allows boronic acids to readily accept a pair of electrons from Lewis bases.

Physical and Chemical Properties

Boronic acids are typically crystalline solids with high melting points and are often stable in the presence of air and moisture, facilitating their handling and storage.[3] A common characteristic is their propensity to undergo dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.

As Lewis acids, they can form reversible covalent complexes with molecules containing vicinal diol functionalities, such as sugars, amino acids, and hydroxamic acids.[3][5] In aqueous solution, a boronic acid (pKa ≈ 9) exists in equilibrium with its anionic tetrahedral boronate form. This equilibrium is highly pH-dependent; the presence of diols or other nucleophiles can stabilize the tetrahedral form, effectively lowering the pKa to a near-physiological value of ~7.[3][4] This reversible interaction is fundamental to their application as sensors and in drug design.[4]

Data Presentation: Physical and Chemical Properties

The following table summarizes key quantitative data for a selection of common arylboronic acids, highlighting the influence of substituents on their properties.

Boronic AcidStructureCAS NumberMelting Point (°C)pKa (at 25°C)
Phenylboronic AcidC₆H₅B(OH)₂98-80-6216-219[8][9]8.83[8]
4-Methylphenylboronic Acid (p-Tolylboronic acid)CH₃C₆H₄B(OH)₂5720-05-8256-263[4]8.84 (Predicted)[4]
4-Methoxyphenylboronic AcidCH₃OC₆H₄B(OH)₂5720-07-0204-206[10][11]8.96 (Predicted)[11]
4-Chlorophenylboronic AcidClC₆H₄B(OH)₂1679-18-1284-289[3][12][13]8.39 (Predicted)[12][14]
3,5-Bis(trifluoromethyl)phenylboronic Acid(CF₃)₂C₆H₃B(OH)₂73852-19-4217-220[1][15]N/A

Synthesis of Boronic Acids and Their Derivatives

Several robust synthetic methodologies exist for the preparation of boronic acids and their esters. The choice of method often depends on the desired substrate scope and functional group tolerance.

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_methods Synthetic Methods cluster_product Product A Organometallic Reagents (Grignard, Organolithium) R1 Trialkyl Borates B(OR)₃ A->R1 B Aryl/Vinyl Halides or Triflates R2 Diboron Reagents (e.g., B₂pin₂) B->R2 C Arenes/Heteroarenes C->R2 M1 Electrophilic Trapping R1->M1 M2 Miyaura Borylation (Pd-catalyzed) R2->M2 M3 C-H Borylation (Ir-catalyzed) R2->M3 P Boronic Acid / Ester R-B(OH)₂ / R-B(OR)₂ M1->P M2->P M3->P

Figure 1: General workflows for the synthesis of boronic acids.

Comparison of Synthetic Routes
MethodPrecursorCatalyst/ReagentAdvantagesLimitations
Electrophilic Trapping Organolithium/Grignard ReagentTrialkyl Borate (e.g., B(OiPr)₃), then H₃O⁺Well-established, readily available starting materials.[4]Limited functional group tolerance; requires cryogenic temperatures.[4]
Miyaura Borylation Aryl/Vinyl Halide or TriflatePd Catalyst (e.g., PdCl₂(dppf)), Base, B₂pin₂Excellent functional group tolerance, mild conditions.[16][17]Requires pre-functionalized halide/triflate; potential for side reactions.
C-H Borylation Arene / HeteroareneIr Catalyst, Diboron Reagent (B₂pin₂)High atom economy, direct functionalization of C-H bonds.Regioselectivity can be a challenge; catalyst can be expensive.
Experimental Protocol: Synthesis of an Arylboronic Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS (typically 2-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure arylboronic ester.

Key Reactions in Organic Synthesis

Boronic acids are central to many powerful synthetic transformations for building molecular complexity.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[5] It is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds to form biaryls, styrenes, and polyolefins.[5]

Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B + R¹-X C trans-R¹-PdII(X)L₂ B->C D Transmetalation C->D + [R²-B(OR)₂]⁻ E trans-R¹-PdII(R²)L₂ D->E - X⁻ - B(OR)₂OH F Reductive Elimination E->F F->A + R¹-R²

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group (R²) is transferred from the activated boronate species to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling an aryl bromide with an arylboronic acid.[14]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried flask, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.[14]

  • Solvent Addition: Add degassed toluene and degassed water via syringe.[14]

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 2-24 hours, monitoring by TLC.

  • Work-up: Cool to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[10] It couples arylboronic acids with amines, alcohols, phenols, and thiols, often under mild conditions and open to the air, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[10]

G A Aryl Boronic Acid Ar-B(OH)₂ C Cu(II) Catalyst (e.g., Cu(OAc)₂) A->C B Nucleophile (Amine, Alcohol, Thiol) R-XH (X = N, O, S) B->C E Coupled Product Ar-X-R C->E C-X Bond Formation D Base (optional) Oxidant (Air) D->C

Figure 3: Workflow of the Chan-Lam C-X coupling reaction.

Applications in Drug Development and Medicinal Chemistry

The unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, has made it a privileged scaffold in drug design.[5]

Mechanism of Action: Boronic Acid Drugs as Enzyme Inhibitors

Many boronic acid-based drugs function as potent enzyme inhibitors. The neutral, trigonal planar boronic acid can enter the hydrophobic active site of an enzyme. Inside the active site, the boron atom is attacked by a nucleophilic hydroxyl group (e.g., from a serine or threonine residue), forming a stable, tetrahedral boronate adduct. This mimics the transition state of the natural substrate hydrolysis and effectively blocks the enzyme's catalytic activity.[8]

G cluster_pathway Ubiquitin-Proteasome Pathway cluster_drug Drug Intervention cluster_outcome Cellular Outcome A Cellular Proteins (e.g., IκB, Cyclins) B 26S Proteasome A->B C Protein Degradation B->C D Cell Survival & Proliferation C->D Drug Bortezomib (Boronic Acid Inhibitor) Drug->B Inhibits E Accumulation of Regulatory Proteins F ER Stress & NF-κB Inhibition E->F G Apoptosis (Cancer Cell Death) F->G

Figure 4: Logical pathway of Bortezomib's mechanism of action.

FDA-Approved Boronic Acid-Containing Drugs

The clinical success of boronic acid-based drugs validates their importance in modern medicine.

Drug NameBrand Name®Mechanism of ActionTherapeutic Indication
Bortezomib Velcade®Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity.[8][18]Multiple Myeloma, Mantle Cell Lymphoma
Ixazomib Ninlaro®Reversible proteasome inhibitor.[13]Multiple Myeloma
Vaborbactam Vabomere®β-lactamase inhibitor; forms a stable covalent adduct with serine β-lactamases.Complicated Urinary Tract Infections
Crisaborole Eucrisa®Phosphodiesterase 4 (PDE4) inhibitor.Atopic Dermatitis
Tavaborole Kerydin®Inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis.Onychomycosis (fungal infection)

Conclusion

Boronic acids and their derivatives have transitioned from academic novelties to foundational pillars of modern organic and medicinal chemistry. Their stability, predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and unique ability to interact with biological systems have cemented their role in the synthesis of complex molecules and the development of life-saving therapeutics. The continued exploration of new reactions and applications for these versatile compounds promises to drive further innovation across the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] This document provides a detailed protocol and application notes for the Suzuki coupling of 3-(Morpholinomethyl)phenylboronic acid, a versatile building block for the synthesis of biaryl compounds containing a morpholine moiety, a common scaffold in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[1]

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Recommended Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Add the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (0.01 - 0.05 equivalents).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen (this cycle is repeated three times).

  • Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of phenylboronic acids with functionalities similar to this compound, as specific data for this exact compound is limited in the public domain. These data provide a strong starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O1001285-95[3][4]
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O90890-98[5]
Pd(dppf)Cl₂-K₃PO₄Toluene/H₂O1101688-96[6]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10024>95[6]

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolventTemp (°C)Time (h)Yield (%)Reference
K₂CO₃Dioxane/H₂O (4:1)10012High[4]
Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)8010Excellent[5]
K₃PO₄DMF11018Good-Excellent[6]
Na₂CO₃Acetonitrile/H₂O (3:1)8516Good[3]

Visualizing the Process

To further clarify the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Boronic_Acid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic_Acid->Borate + Base Base Base (e.g., OH⁻) Base->ArPdOR Base->Borate Borate->ArPdAr_prime ArX Ar-X ArX->ArPdX Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Workup (Extraction) quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(Morpholinomethyl)phenylboronic acid with various aryl and heteroaryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, and its effective coupling is crucial for the synthesis of novel drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2] This document outlines the key parameters, catalysts, and conditions for the successful coupling of this compound.

Key Reaction Parameters

The success of a Suzuki-Miyaura coupling is dependent on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay of these parameters dictates the reaction efficiency, yield, and purity of the desired product.

Palladium Catalysts and Ligands

A variety of palladium sources can be used, with Pd(OAc)₂ and PdCl₂ being common starting materials that form the active Pd(0) species in situ. The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine ligands, such as triphenylphosphine (PPh₃) and more electron-rich and bulky biaryl phosphine ligands (e.g., XPhos, SPhos), are frequently employed. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura couplings.

Bases

The role of the base is to activate the boronic acid for transmetalation to the palladium center. A wide range of inorganic and organic bases can be used. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvents

The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The use of aqueous solvent mixtures is also a key feature of many Suzuki coupling protocols.[3]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O10085
2Cs₂CO₃Dioxane/H₂O10095
3K₃PO₄Toluene/H₂O10092
4Na₂CO₃DMF/H₂O8078
5Et₃NToluene100<10

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Yield (%)
1Toluene/H₂OK₂CO₃10085
2Dioxane/H₂OK₂CO₃10088
3DMF/H₂OK₂CO₃10090
4THF/H₂OK₂CO₃6575
5Acetonitrile/H₂OK₂CO₃8082

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Table 3: Effect of Palladium Catalyst/Ligand on Suzuki-Miyaura Coupling Yield

EntryCatalystLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80
2PdCl₂(dppf)-K₂CO₃DMF92
3Pd₂(dba)₃XPhosK₃PO₄Dioxane96
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O88
5PdCl₂(IMes)₂-Cs₂CO₃Dioxane94

Data is representative and compiled from general Suzuki-Miyaura coupling literature.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Solvents (Organic + Aqueous) catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Dilution - Washing reaction->workup purification Purification: Column Chromatography workup->purification end End (Pure Product) purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Reactions under inert atmosphere should be handled with appropriate care to avoid pressure buildup.

Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific application.

References

Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki-Miyaura coupling have made it an indispensable tool in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.

A critical parameter governing the success and efficiency of the Suzuki-Miyaura reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2] The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity.

This document provides a detailed guide to base selection for the Suzuki-Miyaura coupling of 3-(Morpholinomethyl)phenylboronic acid , a substrate featuring a tertiary amine functionality. The presence of the morpholinomethyl group introduces specific considerations that will be discussed.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more reactive "ate" complex, which facilitates the transfer of the organic group to the palladium center.[2] Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[3]

Signaling Pathway of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)-X L2 (Oxidative Adduct) Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 Ar-Pd(II)-OH L2 ArPd(II)(X)L2->ArPd(II)(OH)L2 Ligand Exchange (Base, e.g., OH-) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L2 ArPd(II)(OH)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Coupled Product ArPd(II)(Ar')L2->Ar-Ar' Ar-X Aryl Halide Ar-X->ArPd(II)(X)L2 Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->ArPd(II)(OH)L2 Base Base Base->ArPd(II)(X)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Base Selection with this compound

The presence of the morpholinomethyl group, a tertiary amine, in the boronic acid substrate introduces specific considerations for base selection:

  • Basicity of the Substrate: The morpholine moiety is basic and can be protonated under acidic conditions or in the presence of a sufficiently acidic medium. This can affect the electronic properties of the phenylboronic acid and its reactivity.

  • Potential for Ligand Scrambling: The nitrogen atom of the morpholine group could potentially coordinate to the palladium catalyst, acting as a ligand. This might interfere with the desired catalytic cycle.

  • Reaction with External Base: The choice of an external base should be made to avoid unwanted side reactions with the morpholinomethyl group.

Given these considerations, moderately strong inorganic bases are often a good starting point for the Suzuki coupling of aminophenylboronic acids.

Comparative Data on Base Performance

While specific comparative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table summarizes the performance of common bases in a representative Suzuki-Miyaura reaction between an aryl bromide and phenylboronic acid. This data serves as a general guideline for base selection.

BaseEquivalentsSolvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)80 - 10012 - 1885 - 95[4]
K₂CO₃ 2.0Toluene / H₂O (4:1)90 - 11012 - 2480 - 90[4]
Cs₂CO₃ 2.01,4-Dioxane80 - 1008 - 1690 - 98[4]
NaOH 2.0Toluene / EtOH / H₂O801270 - 85[5]
KF 3.0THF (anhydrous)60 - 8012 - 2475 - 88[2]
Na₂CO₃ 2.0DMF / H₂O (1:1)1002 - 690 - 98[4]
Triethylamine (TEA) 3.0Toluene1102440 - 60[4]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

For substrates containing basic functional groups like this compound, inorganic bases such as K₃PO₄ and K₂CO₃ are often preferred as they are effective in promoting the reaction while minimizing potential side reactions associated with the amine functionality.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. An initial small-scale reaction is recommended to optimize conditions for a specific aryl halide.

General Experimental Workflow

Suzuki_Workflow start Start reagents 1. Combine Reagents - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->reagents degas 2. Degas Reaction Mixture (e.g., N2 or Ar sparging) reagents->degas heat 3. Heat and Stir (Monitor by TLC/LC-MS) degas->heat workup 4. Aqueous Workup - Dilute with organic solvent - Wash with water/brine heat->workup purify 5. Purification (e.g., Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (K₃PO₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2 mol%)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium acetate (0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Conclusion

The selection of an appropriate base is a critical parameter for the success of the Suzuki-Miyaura cross-coupling reaction. For substrates containing a tertiary amine functionality, such as this compound, moderately strong inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally recommended to achieve high yields while minimizing potential side reactions. The provided protocols offer a starting point for the optimization of reaction conditions for specific coupling partners. It is always advisable to perform small-scale test reactions to determine the optimal base, solvent, catalyst, and temperature for a particular transformation.

References

Application Notes and Protocols for 3-(Morpholinomethyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(morpholinomethyl)phenylboronic acid and its pinacol ester derivative in the synthesis of biologically active compounds. Detailed protocols for key reactions and biological assays are included to facilitate its application in medicinal chemistry and drug discovery.

Application as a Key Building Block in Suzuki-Miyaura Cross-Coupling Reactions

This compound, and more commonly its pinacol ester, serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The morpholinomethyl group can enhance solubility and provide a key interaction point with biological targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of an aryl halide with 3-(4-morpholinomethyl)phenylboronic acid pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), 3-(4-morpholinomethyl)phenylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow Reactants Aryl Halide + 3-(Morpholinomethyl)phenylboronic acid pinacol ester Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Biaryl Product Purification->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application in the Synthesis of a Lapatinib Analog for Trypanosomiasis

Researchers have utilized 3-(4-morpholinomethyl)phenylboronic acid pinacol ester in the synthesis of a lapatinib analog with activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Lapatinib is a known kinase inhibitor, and its repurposing for neglected tropical diseases represents a promising drug discovery strategy.

Quantitative Data: Biological Activity of a Lapatinib Analog
CompoundTarget OrganismIC₅₀ (µM)
Lapatinib AnalogTrypanosoma brucei0.4

Note: The specific structure of the lapatinib analog and detailed synthesis are proprietary to the publishing research group and require accessing the primary literature for full details.

Experimental Protocol: In Vitro Assay for Trypanosoma brucei Proliferation

This protocol describes a common method for assessing the in vitro activity of compounds against the bloodstream form of T. brucei.

Materials:

  • Trypanosoma brucei bloodstream form cell line

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Test compound (e.g., lapatinib analog)

  • Resazurin-based cell viability reagent

  • Humidified incubator (37 °C, 5% CO₂)

  • Plate reader (fluorescence)

Procedure:

  • Maintain T. brucei bloodstream forms in HMI-9 medium at 37 °C and 5% CO₂.

  • Seed the parasites into 96-well plates at a density of 2 x 10⁴ cells/mL.

  • Prepare serial dilutions of the test compound in HMI-9 medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known trypanocidal drug).

  • Incubate the plates for 48 hours.

  • Add the resazurin-based viability reagent to each well and incubate for an additional 24 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically 560 nm excitation and 590 nm emission).

  • Calculate the IC₅₀ value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Trypanosome_Mechanism cluster_Trypanosome Trypanosoma brucei Lapatinib_Analog Lapatinib Analog Kinases Parasite-Specific Kinases Lapatinib_Analog->Kinases Inhibition Signaling_Pathways Essential Signaling Pathways Kinases->Signaling_Pathways Regulates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed Mechanism of Lapatinib Analog in Trypanosomes.

Application in the Synthesis of α7 Nicotinic Acetylcholine Receptor Ligands

3-(4-Morpholinomethyl)phenylboronic acid pinacol ester has been employed in the synthesis of novel diaryl or heteroaryl triazole quinuclidine derivatives that act as potent ligands for the α7 nicotinic acetylcholine receptor (nAChR).[1] These receptors are implicated in various neurological and inflammatory disorders, making them an important therapeutic target.

Quantitative Data: Binding Affinity of α7 nAChR Ligands
CompoundReceptorKᵢ (nM)
Diaryl Triazole Quinuclidine DerivativeHuman α7 nAChR5.2

Note: The specific structures of the derivatives and detailed synthesis are available in the primary literature.

Experimental Protocol: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α7 nAChR

  • Radioligand (e.g., [¹²⁵I]-α-bungarotoxin)

  • Test compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, include wells with a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).

  • Incubate the mixture at room temperature for a specified period (e.g., 2-3 hours) to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Kᵢ value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

a7_nAChR_Signaling cluster_Cell Neuron / Immune Cell Ligand α7 nAChR Ligand (e.g., Acetylcholine) a7_nAChR α7 Nicotinic Acetylcholine Receptor Ligand->a7_nAChR Activation Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, JAK2/STAT3) Ca_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Downstream_Signaling->Cellular_Response

Caption: α7 Nicotinic Acetylcholine Receptor Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the synthesis of these inhibitors is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create complex biaryl structures.

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel kinase inhibitor, herein designated as BoroMorph-PI3K , utilizing 3-(Morpholinomethyl)phenylboronic acid as a key building block. This reagent is particularly valuable as the morpholine moiety is a common feature in many successful kinase inhibitors, often improving solubility and pharmacokinetic properties. The protocols outlined below will focus on the synthesis of a BoroMorph-PI3K targeting the Phosphoinositide 3-kinase (PI3K) pathway, a central signaling node in cancer.

Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1] BoroMorph-PI3K is designed to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR, leading to reduced cancer cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates BoroMorph BoroMorph-PI3K BoroMorph->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of BoroMorph-PI3K.

Synthesis of BoroMorph-PI3K

The synthesis of BoroMorph-PI3K is achieved via a Suzuki-Miyaura cross-coupling reaction between a heterocyclic core, 4-chloro-thieno[3,2-d]pyrimidine, and this compound. Thieno[3,2-d]pyrimidine is a common scaffold in PI3K inhibitors.[2][3]

Synthesis_Workflow Reactants 4-Chloro-thieno[3,2-d]pyrimidine + this compound Reaction Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 100°C Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Product BoroMorph-PI3K (Pure) Purification->Product

Figure 2: Synthetic workflow for BoroMorph-PI3K.

Experimental Protocol: Synthesis of BoroMorph-PI3K

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 4-chlorothieno[3,2-d]pyrimidine (184 mg, 1.0 mmol), this compound (259 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexanes) to yield BoroMorph-PI3K as a white solid.

Biological Evaluation of BoroMorph-PI3K

In Vitro Kinase Inhibition Assay

The inhibitory activity of BoroMorph-PI3K against PI3K isoforms is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow A Prepare serial dilutions of BoroMorph-PI3K B Add PI3K enzyme and BoroMorph-PI3K to plate A->B C Initiate reaction with ATP and lipid substrate B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Measure luminescence F->G H Calculate IC50 G->H

Figure 3: Workflow for the in vitro kinase inhibition assay.

Protocol: ADP-Glo™ PI3K Kinase Assay

  • Prepare serial dilutions of BoroMorph-PI3K in DMSO. Further dilute in the appropriate kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).

  • Add 2 µL of PI3K enzyme/lipid substrate mixture (e.g., PI3Kα/PIP2) to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

1. Cell Viability (MTS Assay)

The effect of BoroMorph-PI3K on cancer cell proliferation is assessed using a colorimetric MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

Protocol: MTS Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7, U87MG) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of BoroMorph-PI3K or vehicle (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.[4]

  • Incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value for cell growth inhibition.

2. Western Blot Analysis of Akt Phosphorylation

To confirm that BoroMorph-PI3K inhibits the PI3K pathway within cells, the phosphorylation status of the downstream effector Akt is measured by Western blot. A reduction in phosphorylated Akt (p-Akt) at Serine 473 indicates pathway inhibition.[6][7]

Protocol: Western Blot for p-Akt

  • Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of BoroMorph-PI3K for 2 hours.

  • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[7]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detect the protein bands using an ECL chemiluminescent substrate.[7]

  • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin) for normalization.

  • Quantify band intensities to determine the relative inhibition of Akt phosphorylation.

Data Presentation

The following tables summarize representative data for BoroMorph-PI3K.

Table 1: In Vitro Kinase Inhibitory Activity of BoroMorph-PI3K

Kinase IsoformIC₅₀ (nM)
PI3Kα25
PI3Kβ150
PI3Kδ35
PI3Kγ210
mTOR850

Table 2: In Vitro Anti-proliferative Activity of BoroMorph-PI3K

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer0.85
U87MGGlioblastoma0.72
PC-3Prostate Cancer1.10

Conclusion

The use of this compound in a Suzuki-Miyaura coupling reaction provides an efficient route to synthesize novel kinase inhibitors with potential therapeutic applications. The protocols detailed in this document offer a comprehensive framework for the synthesis, purification, and biological characterization of BoroMorph-PI3K, a representative inhibitor of the PI3K/Akt/mTOR pathway. These methodologies can be adapted for the development and evaluation of other kinase inhibitors, facilitating the drug discovery process.

References

Application Notes and Protocols: The Role of 3-(Morpholinomethyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Morpholinomethyl)phenylboronic acid and its derivatives, particularly its pinacol ester form, are versatile building blocks in medicinal chemistry. Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex molecular architectures. The morpholine moiety often enhances aqueous solubility and metabolic stability, and can provide a key interaction point with biological targets, making it a valuable substituent in drug design. The boronic acid group's ability to participate in palladium-catalyzed cross-coupling reactions allows for its incorporation into a wide array of heterocyclic and aromatic scaffolds, leading to the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of three distinct classes of therapeutic agents:

  • Anticancer Agents: Targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for the treatment of non-small cell lung cancer.

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands: For potential therapeutic intervention in neurological and inflammatory disorders.

  • Anti-Trypanosomal Agents: Development of lapatinib analogs for the treatment of Human African Trypanosomiasis (HAT).

Application Note 1: Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives as Potent VEGFR-2 Inhibitors for Non-Small Cell Lung Cancer

Background

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Derivatives of 3-(morpholinomethyl)benzofuran have been identified as potent inhibitors of VEGFR-2, exhibiting significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines.[1][2][3][4]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][5][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Benzofuran 3-(Morpholinomethyl) benzofuran Derivatives Benzofuran->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data: In Vitro Anticancer Activity

The synthesized 3-(morpholinomethyl)benzofuran derivatives were evaluated for their antiproliferative activity against A549 and NCI-H23 non-small cell lung cancer cell lines and for their inhibitory activity against the VEGFR-2 enzyme.[1][2][3][4]

CompoundA549 IC₅₀ (µM)NCI-H23 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)
15a 2.522.52132.5
15c 1.52.21Not Reported
16a 1.70.4945.4
Staurosporine 1.52Not ReportedNot Reported
Experimental Protocol: Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives

This protocol describes a general multi-step synthesis of 3-(morpholinomethyl)benzofuran derivatives.

Synthesis_Workflow_Anticancer Start Ethyl 3-methylbenzofuran- 2-carboxylate Step1 Bromination (NBS, Dibenzoyl peroxide) Start->Step1 Intermediate1 Ethyl 3-(bromomethyl)benzofuran- 2-carboxylate Step1->Intermediate1 Step2 Amination (Morpholine, K₂CO₃, KI) Intermediate1->Step2 Intermediate2 Ethyl 3-(morpholinomethyl)benzofuran- 2-carboxylate Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine hydrate) Intermediate2->Step3 Intermediate3 3-(Morpholinomethyl)benzofuran- 2-carbohydrazide Step3->Intermediate3 Step4 Condensation with Substituted Aldehydes Intermediate3->Step4 Final_Product Target 3-(Morpholinomethyl) benzofuran Derivatives Step4->Final_Product

Synthetic Workflow for Anticancer Agents.

Step 1: Synthesis of Ethyl 3-(bromomethyl)benzofuran-2-carboxylate

  • To a solution of ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of dibenzoyl peroxide.

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate

  • To a solution of ethyl 3-(bromomethyl)benzofuran-2-carboxylate (1.0 eq) in acetonitrile, add morpholine (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Step 3: Synthesis of 3-(Morpholinomethyl)benzofuran-2-carbohydrazide

  • To a solution of ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate (1.0 eq) in isopropyl alcohol, add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazide.

Step 4: Synthesis of Target 3-(Morpholinomethyl)benzofuran Derivatives

  • A mixture of 3-(morpholinomethyl)benzofuran-2-carbohydrazide (1.0 eq) and the appropriate substituted aldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid is refluxed for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the final product.

Application Note 2: Development of Potent α7 Nicotinic Acetylcholine Receptor Ligands

Background

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and periphery. It is implicated in various physiological processes, including cognitive function, inflammation, and neurotransmission. Dysregulation of α7 nAChR signaling is associated with several disorders such as Alzheimer's disease, schizophrenia, and inflammatory conditions. Consequently, the development of selective α7 nAChR ligands is a significant area of drug discovery.[8] this compound serves as a crucial building block for synthesizing novel and potent α7 nAChR ligands.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by acetylcholine or other agonists leads to the influx of cations, primarily Ca²⁺. This influx triggers a variety of downstream signaling cascades, including the activation of protein kinase C (PKC), the JAK2-STAT3 pathway, and the PI3K-Akt pathway. These pathways are involved in modulating synaptic plasticity, promoting cell survival, and regulating inflammatory responses.[9][10][11][12]

a7nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) a7nAChR α7 nAChR Agonist->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens JAK2 JAK2 a7nAChR->JAK2 Activates PI3K PI3K a7nAChR->PI3K Activates PKC PKC Ca_influx->PKC Synaptic_Plasticity Synaptic Plasticity PKC->Synaptic_Plasticity STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammation Anti-inflammatory Effects STAT3->Anti_inflammation Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Ligand α7 nAChR Ligand (from 3-(Morpholinomethyl) -phenylboronic acid) Ligand->a7nAChR Modulates

α7 nAChR Signaling and Ligand Modulation.
Quantitative Data: Binding Affinity of α7 nAChR Ligands

Derivatives synthesized using this compound have shown high affinity for the α7 nAChR.

Compound DerivativeBinding Affinity (Ki)
Diaryl/heteroaryl triazole quinuclidinesSub-nanomolar to low nanomolar range

Note: Specific Ki values for a range of compounds would be populated here from relevant research articles.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of α7 nAChR Ligands

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound pinacol ester with a heterocyclic halide to generate potent α7 nAChR ligands.

Suzuki_Coupling_Workflow_nAChR Reactant1 3-(Morpholinomethyl) -phenylboronic acid pinacol ester Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 Heterocyclic Halide (e.g., bromo-triazole quinuclidine) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product α7 nAChR Ligand Purification->Final_Product

Suzuki Coupling for α7 nAChR Ligand Synthesis.

Materials:

  • This compound pinacol ester (1.0 eq)

  • Appropriate heterocyclic halide (e.g., bromo-triazole quinuclidine derivative) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent system (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add the heterocyclic halide, this compound pinacol ester, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α7 nAChR ligand.

Application Note 3: Repurposing Kinase Inhibitors: Synthesis of Lapatinib Analogs for Human African Trypanosomiasis

Background

Human African Trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by the parasite Trypanosoma brucei. Current treatments are often toxic and have complex administration routes, necessitating the development of new, safer, and more effective drugs. Lapatinib, a human tyrosine kinase inhibitor, has shown activity against T. brucei. By using this compound in a Suzuki-Miyaura coupling, novel lapatinib analogs with improved efficacy and physicochemical properties are being developed.[13][14][15][16][17][18][19]

Mechanism of Action in Trypanosoma brucei

While T. brucei lacks the EGFR/HER2 kinases that lapatinib targets in human cancer cells, the drug and its analogs inhibit multiple essential protein kinases within the parasite. This multi-targeted inhibition disrupts critical cellular processes, including the structural integrity of the paraflagellar rod (PFR), a component of the flagellum essential for motility, and endocytosis, which is vital for nutrient uptake.[13][14][16][17]

Lapatinib_Analog_MoA cluster_drug cluster_parasite Trypanosoma brucei Lapatinib_Analog Lapatinib Analog (from 3-(Morpholinomethyl) -phenylboronic acid) TbLBPK Trypanosome Protein Kinases (TbLBPK1-4) Lapatinib_Analog->TbLBPK Inhibits PFR Paraflagellar Rod Proteins TbLBPK->PFR Phosphorylates Endocytosis_Proteins Endocytosis-related Proteins TbLBPK->Endocytosis_Proteins Phosphorylates PFR_Disruption PFR Disruption PFR->PFR_Disruption Endocytosis_Inhibition Endocytosis Inhibition Endocytosis_Proteins->Endocytosis_Inhibition Parasite_Death Parasite Death PFR_Disruption->Parasite_Death Endocytosis_Inhibition->Parasite_Death

Mechanism of Action of Lapatinib Analogs in T. brucei.
Quantitative Data: Anti-Trypanosomal Activity

Novel lapatinib analogs synthesized using this compound have demonstrated potent activity against T. brucei.

CompoundT. brucei EC₅₀ (µM)
Analog 10e 0.19
Analog 22a 0.013
Experimental Protocol: Synthesis of Lapatinib Analogs

The synthesis of lapatinib analogs involves a key Suzuki-Miyaura coupling step between a functionalized quinazoline core and this compound pinacol ester.

Synthesis_Workflow_Trypanocidal Reactant1 3-(Morpholinomethyl) -phenylboronic acid pinacol ester Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 Halogenated Quinazoline Core Reactant2->Reaction Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Lapatinib Analog Purification->Final_Product

Synthetic Workflow for Lapatinib Analogs.

Procedure for Suzuki-Miyaura Coupling:

  • In a microwave vial, combine the halogenated quinazoline core (1.0 eq), this compound pinacol ester (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq).

  • Add a degassed mixture of dioxane and water (e.g., 3:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130-150 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired lapatinib analog.

Conclusion

This compound is a valuable and versatile reagent in drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of diverse and complex molecules with significant therapeutic potential. The examples provided herein demonstrate its successful application in the development of anticancer, CNS-active, and anti-parasitic agents, highlighting the importance of this building block in modern medicinal chemistry.

References

Application Notes and Protocols for "3-(Morpholinomethyl)phenylboronic acid" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinomethyl)phenylboronic acid and its pinacol ester derivative are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the morpholinomethyl group introduces a desirable polar, basic moiety that can enhance the pharmacokinetic properties of target molecules, such as aqueous solubility and cell permeability. This feature makes it a valuable reagent in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds.

These application notes provide detailed protocols for the use of this compound and its derivatives in the synthesis of biaryl compounds, with a specific focus on the preparation of a key intermediate for a potent PI3K (Phosphoinositide 3-kinase) inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester derivative is presented below.

PropertyThis compoundThis compound, pinacol ester
CAS Number 397843-58-2[1]364794-80-9[2]
Molecular Formula C₁₁H₁₆BNO₃[1]C₁₇H₂₆BNO₃[2]
Molecular Weight 221.1 g/mol [1]303.20 g/mol [2]
Appearance White to off-white solidSolid
IUPAC Name (3-(Morpholinomethyl)phenyl)boronic acid4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine[]

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond with an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Synthesis of Kinase Inhibitors

The morpholine moiety is a common feature in many approved and investigational kinase inhibitors, often contributing to favorable drug-like properties. The use of this compound allows for the direct incorporation of this important pharmacophore into the final molecule or advanced intermediates. A notable application is in the synthesis of PI3K inhibitors, which are being investigated for the treatment of various cancers.[4][5][6]

Experimental Protocols

The following section provides a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a derivative of this compound for the synthesis of a trisubstituted morpholinopyrimidine, a scaffold for PI3K inhibitors.

Synthesis of 2-Chloro-4-morpholino-6-(3-(morpholinomethyl)phenyl)pyrimidine

This protocol is adapted from the synthesis of similar trisubstituted morpholinopyrimidines.[4][6]

Reaction Scheme:

Materials:

  • 2,4-Dichloro-6-morpholinopyrimidine

  • This compound, pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2,4-dichloro-6-morpholinopyrimidine (1.0 eq), this compound, pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (volume/volume) to the flask. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings involving aryl chlorides and boronic acids.

ParameterValueReference
Aryl Halide 2,4-Dichloro-6-morpholinopyrimidine[4][6]
Boronic Acid This compound, pinacol ester[4][6]
Catalyst Pd(PPh₃)₄[7]
Catalyst Loading 5 mol %[8]
Base K₂CO₃[7]
Solvent 1,4-Dioxane / Water (4:1)[7]
Temperature 100 °C[4]
Reaction Time 12-24 h[4]
Yield Good to excellent[4]

Signaling Pathway and Biological Relevance

The PI3K/AKT signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11] Dysregulation of this pathway is frequently observed in various types of cancer, making it an important target for drug development.

The trisubstituted morpholinopyrimidines synthesized using this compound act as inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[4][6]

PI3K/AKT Signaling Pathway Diagram:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor PI3K Inhibitor (e.g., Trisubstituted Morpholinopyrimidine) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway and the point of intervention by PI3K inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of biaryl compounds using this compound is depicted below.

Suzuki_Workflow start Start Materials: Aryl Halide & This compound (or pinacol ester) reaction Suzuki-Miyaura Cross-Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Purified Biaryl Product characterization->product bio_assay Biological Assays (e.g., Kinase Inhibition Assay) product->bio_assay end Lead Compound Identification bio_assay->end

Caption: General workflow for the synthesis and evaluation of bioactive biaryl compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds containing the beneficial morpholinomethyl moiety. The provided protocols and data serve as a guide for researchers in the application of this reagent for the development of novel therapeutics, such as kinase inhibitors targeting the PI3K/AKT pathway.

References

Application Notes and Protocols: Protecting Group Strategies for 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinomethyl)phenylboronic acid is a versatile building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two reactive functional groups, a boronic acid and a secondary amine (morpholine), often necessitates the use of protecting groups to achieve selective transformations and prevent undesired side reactions. This document provides detailed application notes and protocols for the orthogonal protection and deprotection of this compound, enabling its effective use in complex multi-step syntheses.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions. For this compound, a common and effective orthogonal approach involves the protection of the boronic acid as a pinacol ester and the morpholine nitrogen as a tert-butyloxycarbonyl (Boc) carbamate.

  • Boronic Acid Protection: The boronic acid moiety is often protected to prevent decomposition, such as the formation of boroxines, and to increase its stability under various reaction conditions. The pinacol ester is a widely used protecting group for boronic acids due to its stability to a range of reagents and chromatographic purification.

  • Morpholine Nitrogen Protection: The morpholine nitrogen is a nucleophilic secondary amine that can undergo undesired reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the morpholine nitrogen. It is stable under many reaction conditions, including those often used for Suzuki-Miyaura coupling, but can be readily removed under acidic conditions.

This strategy is orthogonal because the pinacol ester can be cleaved under specific hydrolytic conditions (acidic or basic), while the Boc group is selectively removed with strong acid.

Experimental Protocols

Protection of this compound

1. Protection of the Boronic Acid with Pinacol

This protocol describes the formation of this compound pinacol ester.

  • Materials:

    • This compound

    • Pinacol

    • Toluene or another suitable azeotroping solvent

    • Dean-Stark apparatus

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

    • Add a sufficient amount of toluene to suspend the reagents.

    • Heat the mixture to reflux and allow the water to be removed azeotropically.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired this compound pinacol ester.

2. Protection of the Morpholine Nitrogen with Boc Anhydride

This protocol describes the formation of the Boc-protected morpholine derivative.

  • Materials:

    • This compound pinacol ester

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound pinacol ester (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Deprotection Protocols

1. Deprotection of the Pinacol Boronate Ester

This protocol describes the removal of the pinacol protecting group to regenerate the free boronic acid.

  • Method A: Acidic Hydrolysis

    • Materials:

      • Pinacol-protected boronic acid derivative

      • Tetrahydrofuran (THF) or another suitable solvent

      • Aqueous HCl (e.g., 1 M)

    • Procedure:

      • Dissolve the pinacol-protected compound in a mixture of THF and aqueous HCl.

      • Stir the mixture at room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • Once the deprotection is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free boronic acid.

  • Method B: Transesterification with Phenylboronic Acid

    • Materials:

      • Pinacol-protected boronic acid derivative

      • Phenylboronic acid

      • Acetone/Water or Diethyl Ether/Water

    • Procedure:

      • Dissolve the pinacol-protected compound in a biphasic solvent system.

      • Add an excess of phenylboronic acid.

      • Stir the mixture vigorously at room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • Separate the aqueous phase containing the deprotected boronic acid.

      • The product can be isolated by lyophilization or extraction.

2. Deprotection of the Boc-Protected Morpholine

This protocol describes the removal of the Boc protecting group to regenerate the free morpholine.

  • Materials:

    • Boc-protected morpholine derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection of phenylboronic acids and secondary amines based on literature precedents. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ReactionProtecting GroupReagents and ConditionsTypical YieldReference
Boronic Acid Protection PinacolPinacol, Toluene, Reflux (Dean-Stark)>90%
Amine Protection BocBoc₂O, TEA, DCM, Room Temperature>95%
Pinacol Deprotection -1 M HCl, THF, Room TemperatureHigh
Pinacol Deprotection -Phenylboronic acid, Acetone/H₂OGood
Boc Deprotection -TFA, DCM, Room Temperature>95%
Boc Deprotection -4M HCl in Dioxane, Room TemperatureHigh

Visualizations

Protection_Strategy cluster_0 Protection cluster_1 Selective Deprotection Start This compound Protected Boc-Protected Pinacol Ester Start->Protected 1. Pinacol, Toluene, Reflux 2. Boc₂O, TEA, DCM Deprotected_Boronic Boc-Protected Boronic Acid Protected->Deprotected_Boronic Acidic or Basic Hydrolysis Deprotected_Amine Pinacol Ester Amine Salt Protected->Deprotected_Amine TFA or HCl

Caption: Orthogonal protection and deprotection strategy.

Experimental_Workflow cluster_protection Protection Steps cluster_deprotection Deprotection Pathways Start This compound Protect_B React with Pinacol (Toluene, Reflux) Start->Protect_B Pinacol_Ester Isolate Pinacol Ester Protect_B->Pinacol_Ester Protect_N React with Boc₂O (TEA, DCM) Pinacol_Ester->Protect_N Fully_Protected Isolate Fully Protected Compound Protect_N->Fully_Protected Deprotect_B Hydrolyze Pinacol Ester (e.g., HCl/THF) Fully_Protected->Deprotect_B Deprotect_N Cleave Boc Group (e.g., TFA/DCM) Fully_Protected->Deprotect_N Free_Boronic Isolate Boc-Protected Boronic Acid Deprotect_B->Free_Boronic Free_Amine Isolate Pinacol Ester Amine Salt Deprotect_N->Free_Amine

Caption: Experimental workflow for protection and deprotection.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinomethyl)phenylboronic acid and its derivatives, particularly its pinacol ester form, are versatile reagents in modern organic synthesis. They serve as crucial building blocks in the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceutical agents. The morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the phenylboronic acid group enables efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on the Suzuki-Miyaura coupling reaction for the preparation of substituted quinazolines. These compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors for diseases such as cancer and trypanosomiasis.

Core Application: Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and a halide or triflate, enabling the synthesis of a wide range of biaryl and heteroaryl-aryl compounds.

Application Example: Synthesis of a 4-Anilinoquinazoline Derivative

This section details the synthesis of a substituted 4-anilinoquinazoline, a scaffold found in numerous kinase inhibitors. The key step is the Suzuki-Miyaura coupling of a chlorinated quinazoline intermediate with a boronic acid derivative. While the specific literature example utilizes a closely related boronic ester, this protocol is adapted for this compound.

Reaction Scheme:

Synthesis_Scheme reagent1 4-Chloro-7-methoxy-6- (3-(4-methylpiperazin-1-yl)propoxy)quinazoline product 4-(3-(Morpholinomethyl)phenyl)-7-methoxy-6- (3-(4-methylpiperazin-1-yl)propoxy)quinazoline reagent1->product Suzuki-Miyaura Coupling reagent2 This compound reagent2->product catalyst Pd(dppf)Cl2·CH2Cl2 Na2CO3, DME/H2O

Caption: Synthesis of a 4-anilinoquinazoline via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide.

Materials:

  • 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline, this compound, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2·CH2Cl2 to the flask under the inert atmosphere.

  • Add a degassed solvent mixture of DME and water (typically in a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-(Morpholinomethyl)phenyl)-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline.

Data Presentation

The following table summarizes expected outcomes and key parameters for the synthesis described. The data is based on typical yields for Suzuki-Miyaura couplings of similar substrates as reported in the literature.

ParameterValueReference
Reactants
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline1.0 eq[1]
This compound1.2 eqN/A
Catalyst
Pd(dppf)Cl2·CH2Cl20.1 eq[1]
Base
Na2CO33.0 eq[1]
Solvent DME/H2O[1]
Temperature 85-90 °C[1]
Reaction Time 12-24 h[1]
Expected Yield 40-60%[1]

Logical Workflow for Drug Discovery Application

The synthesis of heterocyclic compounds using this compound is often a key step in a larger drug discovery workflow. The following diagram illustrates this process.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_development Preclinical Development start Design of Target Molecule reagent_prep Preparation of Heterocyclic Halide start->reagent_prep suzuki Suzuki Coupling with This compound reagent_prep->suzuki purification Purification and Characterization suzuki->purification screening In vitro Biological Screening (e.g., Kinase Assays) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt adme ADME/Tox Studies hit_id->adme lead_opt->start Iterative Design in_vivo In vivo Efficacy Studies adme->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: A typical drug discovery workflow incorporating Suzuki coupling.

Conclusion

This compound is a valuable reagent for the synthesis of complex heterocyclic compounds, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a foundation for researchers to utilize this building block in the development of novel molecules with potential therapeutic applications. The ability to introduce the morpholinomethylphenyl moiety can significantly impact the drug-like properties of a compound, making this reagent a key tool in the arsenal of medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving "3-(Morpholinomethyl)phenylboronic acid".

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?

A1: Low yields in Suzuki couplings with this specific boronic acid can stem from several factors. The most common issues include:

  • Catalyst Inhibition/Chelation: The basic nitrogen atom in the morpholinomethyl group can coordinate to the palladium catalyst, forming an inactive or less active complex. This chelation can hinder the catalytic cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions or in the presence of water.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination of these parameters can lead to low conversion.

  • Poor Reagent Quality: Degradation of the boronic acid over time, impurities in the starting materials, or inactive catalyst can all contribute to poor yields.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.

Q2: What is catalyst inhibition and how does the morpholinomethyl group cause it?

A2: Catalyst inhibition occurs when a component of the reaction mixture deactivates the palladium catalyst. The morpholinomethyl group contains a Lewis basic nitrogen atom that can donate its lone pair of electrons to the electron-deficient palladium center. This coordination can occupy the catalyst's active sites, preventing it from participating in the key steps of the Suzuki coupling catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Q3: What is protodeboronation and why is it a concern with my boronic acid?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid starting material. This undesired reaction is often facilitated by the presence of a proton source (like water or alcohols) and can be accelerated by certain bases. While not exclusively a problem for this specific boronic acid, any side reaction that consumes the starting material will lead to a lower yield of the desired product.

Q4: Should I protect the morpholine nitrogen?

A4: Protecting the morpholine nitrogen, for instance as a Boc-carbamate, can be a highly effective strategy. This prevents the nitrogen from coordinating to the palladium catalyst, thereby mitigating catalyst inhibition. However, this adds extra steps to your synthetic route (protection and deprotection). Whether this is a necessary and efficient approach depends on the severity of the low yield issue and the overall synthetic strategy.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with "this compound".

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition by Morpholine Nitrogen 1. Switch to a Bulkier Ligand: Use sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Protect the Morpholine Nitrogen: Convert the morpholine to its Boc-protected form.1. Bulky ligands can disfavor the coordination of the morpholine nitrogen to the palladium center. 2. A higher catalyst concentration can compensate for partial catalyst inhibition. 3. Protection removes the Lewis basic site, preventing catalyst chelation.
Protodeboronation 1. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₂CO₃ or Cs₂CO₃. 2. Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. 3. Use Boronic Ester: Convert the boronic acid to its pinacol ester derivative.1. Milder bases are less likely to promote protonolysis of the C-B bond. 2. Removing water, the primary proton source, minimizes protodeboronation. 3. Boronic esters are generally more stable towards protodeboronation than boronic acids.
Suboptimal Reaction Conditions 1. Solvent Screen: Test different solvent systems. A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is often effective. 2. Base Screen: Evaluate different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). 3. Temperature Optimization: Vary the reaction temperature (e.g., 80°C, 100°C, 120°C).1. Solvent polarity and miscibility affect the solubility of reagents and the reaction rate. 2. The strength and nature of the base are crucial for the transmetalation step. 3. Higher temperatures can often overcome activation energy barriers but may also increase side reactions.
Poor Reagent Quality or Inactive Catalyst 1. Verify Reagent Purity: Check the purity of the boronic acid and aryl halide by NMR or LC-MS. 2. Use Fresh Catalyst: Use a fresh batch of palladium catalyst and ligand. Some catalysts are air-sensitive.1. Impurities can interfere with the reaction. Boronic acids can degrade upon storage. 2. The active Pd(0) species can be oxidized and deactivated over time.
Oxygen Contamination 1. Proper Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.1. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid. 2. Prevents atmospheric oxygen from entering the reaction vessel.

Experimental Protocols

The following is a general, optimized protocol for a Suzuki coupling reaction with an aminomethyl-functionalized phenylboronic acid, which can be adapted for "this compound".

Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition protodeboronation Significant Protodeboronation? catalyst_inhibition->protodeboronation No action1 Use Bulky Ligand (SPhos, XPhos) Increase Catalyst Loading Protect Morpholine (Boc) catalyst_inhibition->action1 Yes conditions Suboptimal Conditions? protodeboronation->conditions No action2 Use Milder Base (K2CO3, Cs2CO3) Anhydrous Conditions Use Boronic Ester protodeboronation->action2 Yes reagents Reagent/Catalyst Quality Issue? conditions->reagents No action3 Screen Solvents (Dioxane/H2O, Toluene/H2O) Screen Bases (K3PO4, K2CO3) Optimize Temperature conditions->action3 Yes oxygen Oxygen Contamination? reagents->oxygen No action4 Verify Purity of Starting Materials Use Fresh Catalyst/Ligand reagents->action4 Yes success Improved Yield oxygen->success No action5 Degas Solvents Thoroughly Maintain Inert Atmosphere oxygen->action5 Yes action1->success action2->success action3->success action4->success action5->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Catalyst_Inhibition cluster_catalytic_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Chelation Chelation Pd0->Chelation PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdIIAr R-Pd(II)L_n-Ar Transmetal->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Morpholine 3-(Morpholinomethyl) phenylboronic acid Morpholine->Chelation Inactive Inactive Pd-Morpholine Complex Chelation->Inactive

Caption: Potential catalyst inhibition by the morpholine moiety.

Technical Support Center: 3-(Morpholinomethyl)phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "3-(Morpholinomethyl)phenylboronic acid" in Suzuki coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki coupling?

A1: The primary side reactions are similar to those of other functionalized arylboronic acids and include:

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with boronic acids, especially under basic aqueous conditions[1][2].

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct[1][3]. The presence of oxygen can often exacerbate homocoupling[1].

  • Catalyst Inhibition/Deactivation: The morpholine moiety, being a Lewis base, can potentially coordinate to the palladium center, which may affect the catalytic activity.

Q2: How does the morpholine group in this compound affect the Suzuki coupling reaction?

A2: The morpholine group introduces a tertiary amine functionality. While this can enhance solubility in certain solvent systems, it can also act as a Lewis base and coordinate to the palladium catalyst. This coordination can potentially influence the catalyst's reactivity and stability. However, successful couplings with similar substrates have been reported, suggesting that with optimized conditions, these potential issues can be overcome.

Q3: What are the signs of protodeboronation in my reaction?

A3: The most direct sign of protodeboronation is the formation of morpholinomethylbenzene as a byproduct, which can be detected by techniques like LC-MS or GC-MS. A lower than expected yield of the desired cross-coupled product, with the starting aryl halide being consumed, can also be an indicator.

Q4: How can I minimize homocoupling of this compound?

A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction[3]. To minimize homocoupling:

  • Degas all solvents and reagents thoroughly.

  • Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

  • Use a pre-catalyst that rapidly forms the active Pd(0) species.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in Suzuki coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low to No Yield of Desired Product 1. Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. 3. Protodeboronation: The boronic acid is degrading before it can couple. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.1. Use a fresh, high-quality palladium pre-catalyst. Consider using a robust catalyst system known for its stability and activity (e.g., those with Buchwald ligands)[4]. 2. Optimize the base and solvent. A stronger base may be needed, but be mindful of increasing protodeboronation. Consider using anhydrous conditions[1]. 3. See the "Significant Protodeboronation" section below. 4. Try a different solvent system (e.g., dioxane/water, THF/water, DMF) to ensure all components are in solution[5].
Significant Protodeboronation 1. Presence of Water and Strong Base: Aqueous basic conditions are a primary driver for protodeboronation[1]. 2. Prolonged Reaction Time at High Temperature: Increases the likelihood of boronic acid degradation.1. Use Anhydrous Conditions: Employing dry solvents and bases can significantly reduce protodeboronation[1]. 2. Use Milder Bases: Consider using bases like K₂CO₃ or KF instead of stronger ones like NaOH or K₃PO₄[1]. 3. Protect the Boronic Acid: Form a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can release the boronic acid slowly under the reaction conditions[1]. 4. Optimize Reaction Time and Temperature: Monitor the reaction closely by LC-MS or TLC and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
Formation of Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can lead to the formation of Pd(II) species that promote homocoupling[3]. 2. Suboptimal Catalyst System: Some catalyst systems may be more prone to promoting homocoupling.1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed. 2. Maintain Inert Atmosphere: Use a steady flow of an inert gas (argon or nitrogen) during the reaction. 3. Catalyst Choice: Experiment with different palladium sources and ligands.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The morpholine group may be coordinating to the palladium, inhibiting its activity. 2. Insufficient Base Strength or Solubility: The base may not be effective in the chosen solvent system.1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the catalyst and promote the desired catalytic cycle[4]. 2. Base and Solvent Optimization: Ensure the base is sufficiently soluble and strong enough for the reaction. Finely grinding the base can improve its effectiveness in solid-liquid systems[4].

Quantitative Data Summary

While specific quantitative data for the side reactions of this compound is not extensively published, the following table provides a general overview of factors influencing side reactions in Suzuki couplings with functionalized arylboronic acids.

Parameter Effect on Protodeboronation Effect on Homocoupling General Recommendation for this compound
Base Strength Stronger bases can increase the rate[1].Can be influenced by the base.Start with a moderately strong base like K₂CO₃ or K₃PO₄ and adjust as needed.
Water Content A primary contributor; anhydrous conditions reduce it[1].Can play a role in catalyst speciation.Use anhydrous solvents if protodeboronation is significant.
Oxygen Presence Not a direct cause.Significantly promotes the reaction[3].Rigorously exclude oxygen through degassing and inert atmosphere.
Temperature Higher temperatures can accelerate degradation.Can influence the rate.Use the lowest effective temperature to minimize side reactions.
Reaction Time Longer times increase the extent of degradation.Longer times can lead to more byproduct.Monitor the reaction and work up as soon as the starting material is consumed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF)

  • Degassed water (if using an aqueous system)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst (typically 1-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent (and water, if applicable, e.g., in a 4:1 or 5:1 solvent:water ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS[4].

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Monitoring Reaction by HPLC

Sample Preparation:

  • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Filter the quenched sample through a 0.22 µm syringe filter before injection[4].

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid or 10 mM ammonium acetate[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where reactants and products absorb (e.g., 254 nm).

  • Analysis: Identify and quantify the peaks corresponding to the starting materials, product, and any major byproducts by comparing retention times and peak areas with those of authentic standards.

Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant_RX R¹-X Reactant_RX->OxAdd Reactant_Boronic R²-B(OH)₂ + Base Reactant_Boronic->Transmetal Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity and Purity Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) Check_Catalyst->Check_Reagents Active Action_Catalyst Use Fresh/Alternative Catalyst (e.g., Buchwald Pre-catalyst) Check_Catalyst->Action_Catalyst Inactive/Decomposed Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Check_Conditions Pure Action_Reagents Purify or Use Fresh Reagents Check_Reagents->Action_Reagents Impure Analyze_Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Check_Conditions->Analyze_Side_Products Optimized Action_Conditions Optimize Base, Solvent, and Temperature Check_Conditions->Action_Conditions Suboptimal Action_Protodeboronation Mitigate Protodeboronation: - Anhydrous Conditions - Milder Base - Protecting Group Analyze_Side_Products->Action_Protodeboronation Protodeboronation Detected Action_Homocoupling Minimize Homocoupling: - Rigorous Degassing - Inert Atmosphere Analyze_Side_Products->Action_Homocoupling Homocoupling Detected

References

Technical Support Center: Optimizing Reactions with 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-(Morpholinomethyl)phenylboronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound available and which should I use?

A1: this compound is commercially available as the free boronic acid, its pinacol ester derivative, and as a hydrochloride salt of the pinacol ester. The pinacol ester is often preferred for Suzuki-Miyaura coupling reactions due to its enhanced stability and easier handling compared to the free boronic acid, which can be prone to dehydration to form boroxines. The hydrochloride salt can be used but may require neutralization or careful selection of the base in the reaction.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things to check?

A2: Low yields in Suzuki-Miyaura reactions are a common issue. Start by verifying the following:

  • Reagent Quality: Ensure your this compound (or its ester) is pure and has been stored correctly to prevent degradation. Boronic acids can be sensitive to air and moisture.

  • Catalyst Activity: The palladium catalyst, especially Pd(0) species, is sensitive to oxygen. Ensure your catalyst is active and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base: Use anhydrous and degassed solvents. The choice and quality of the base are critical for the transmetalation step.

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition.

Q3: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.

  • Protodeboronation: This can be minimized by using anhydrous conditions, choosing a milder base (e.g., K₃PO₄ or Cs₂CO₃), and optimizing the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction are crucial to prevent this side reaction.

Q4: Can the morpholinomethyl group interfere with the reaction?

A4: The tertiary amine of the morpholinomethyl group can potentially coordinate to the palladium catalyst, which might affect its catalytic activity. While often not a major issue, if catalyst inhibition is suspected, consider using a higher catalyst loading or selecting a ligand that is less susceptible to displacement by the amine. The basicity of the morpholine nitrogen may also influence the choice of base for the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. Consider using a pre-catalyst that is more stable to air.
Poor quality of boronic acidUse fresh or purified this compound or its pinacol ester.
Inefficient baseScreen different bases. For boronic acids with amine groups, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.
Suboptimal temperatureOptimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Inadequate solvent degassingEnsure the solvent is thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Significant Protodeboronation Presence of excess waterUse anhydrous solvents and reagents.
Base is too strong or reaction time is too longSwitch to a milder base (e.g., KF or K₃PO₄). Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproduct Presence of oxygenMaintain a strict inert atmosphere throughout the reaction setup and execution.
Inefficient reduction of Pd(II) precatalystUse a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Difficulty in Product Purification Residual palladium catalystFilter the reaction mixture through a pad of celite before work-up.
Boronic acid starting material or byproductsAcid-base extraction can be used to separate the basic product from acidic boronic acid residues.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Reagents and Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for optimization. Yields are highly dependent on the specific aryl halide used.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane9016
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O8024
Pd(dppf)Cl₂ (3)-Na₂CO₃ (3)DME/H₂O8518

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Check Catalyst Activity & Inert Atmosphere check_reagents->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions optimize_base Screen Different Bases check_conditions->optimize_base If no improvement success Improved Yield check_conditions->success If improved optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_catalyst Change Catalyst/Ligand optimize_temp->optimize_catalyst optimize_catalyst->success

Caption: A logical workflow for troubleshooting low yields in your reaction.

Technical Support Center: "3-(Morpholinomethyl)phenylboronic acid" Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "3-(Morpholinomethyl)phenylboronic acid" pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of this compound pinacol ester is slow or incomplete. What are the common causes?

A1: Incomplete or slow hydrolysis is a frequent issue. Pinacol esters are known for their stability, which makes them excellent for purification and storage but can complicate their removal.[1] Several factors can contribute to this issue:

  • Insufficiently strong acidic or basic conditions: The stability of the pinacol ester necessitates sufficiently acidic or basic conditions to drive the hydrolysis to completion.

  • Low temperature: Hydrolysis reactions often require heating to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate. A solvent system that ensures the solubility of both the ester and the hydrolysis reagents is crucial.

  • Steric hindrance: The bulky pinacol group can sterically hinder the approach of water or hydroxide ions to the boron center.[2]

  • Reversibility of the reaction: The formation of boronic esters is a reversible process. The presence of the byproduct, pinacol, can shift the equilibrium back towards the starting material.[2]

Q2: I am observing decomposition of my product after hydrolysis. What could be the reason?

A2: Boronic acids themselves can be unstable under certain conditions.[3][4] Common causes of decomposition include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by acidic conditions and elevated temperatures.

  • Oxidation: Boronic acids are susceptible to oxidation, especially at physiological pH.[5] The presence of oxidizing agents or exposure to air for extended periods can lead to degradation.

  • Trimerization (Boroxin formation): Boronic acids can dehydrate to form cyclic trimers called boroxins. While this is a reversible process, it can complicate purification and characterization.

Q3: Can I use this compound pinacol ester directly in a Suzuki-Miyaura coupling reaction without prior hydrolysis?

A3: Yes, in many cases, the pinacol ester can be used directly in Suzuki-Miyaura coupling reactions. The reaction conditions, which typically involve a base and an aqueous solvent mixture, can facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid species.[1][6] However, the rate of this in situ hydrolysis can be a limiting factor, and in some cases, prior deprotection may lead to better and more reproducible results.

Troubleshooting Guides

Issue 1: Low Yield of Hydrolysis
Potential Cause Troubleshooting Step Expected Outcome
Insufficiently strong acid/base Increase the concentration of the acid or base. For acidic hydrolysis, consider using stronger acids like HCl or H2SO4. For basic hydrolysis, consider NaOH or KOH.Improved conversion to the boronic acid.
Low reaction temperature Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis.Faster reaction rate and higher yield.
Poor solvent choice Use a co-solvent system to ensure solubility. For example, a mixture of an organic solvent (like THF or dioxane) and water.Homogeneous reaction mixture and improved reaction kinetics.
Reaction equilibrium To drive the reaction forward, consider methods to remove the pinacol byproduct. One approach is to use a biphasic system where the boronic acid is extracted into the aqueous phase.Shift in equilibrium towards the product side, leading to higher yields.
Issue 2: Product Degradation
Potential Cause Troubleshooting Step Expected Outcome
Protodeboronation Use milder reaction conditions. For acidic hydrolysis, use a lower concentration of acid or perform the reaction at a lower temperature. Consider alternative deprotection methods like the two-step transesterification/hydrolysis.Minimized C-B bond cleavage and preservation of the desired product.
Oxidation Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Reduced oxidative degradation of the boronic acid.
Boroxin formation After work-up, ensure the boronic acid is thoroughly dried. For storage, consider keeping it under anhydrous conditions.Minimized formation of the trimeric boroxin, leading to a purer product.

Experimental Protocols

Protocol 1: General Acidic Hydrolysis

This protocol is a general guideline and may require optimization for this compound pinacol ester.

  • Dissolve the this compound pinacol ester (1.0 eq) in a suitable organic solvent (e.g., acetone, THF, or dioxane).

  • Add an aqueous solution of a strong acid (e.g., 1-2 M HCl or H2SO4). The ratio of organic solvent to aqueous acid can range from 1:1 to 1:3.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and the pinacol byproduct.

  • The aqueous layer containing the boronic acid can be used as is for the next step or the product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Protocol 2: Two-Step Hydrolysis via Transesterification with Diethanolamine

This two-step procedure offers a milder alternative to direct acidic or basic hydrolysis and can be beneficial for sensitive substrates.[4]

Step 1: Transesterification with Diethanolamine (DEA)

  • Dissolve the this compound pinacol ester (1.0 eq) in diethyl ether.

  • Add diethanolamine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for approximately 30 minutes. The diethanolamine-boronate adduct will precipitate out of the solution.

  • Isolate the precipitate by filtration and wash with cold diethyl ether.

Step 2: Hydrolysis of the DEA Adduct

  • Suspend the isolated DEA-boronate adduct in a biphasic solution of diethyl ether and 0.1 M HCl.

  • Stir the mixture vigorously for 20-30 minutes at room temperature.

  • Separate the aqueous layer, which now contains the desired this compound.

  • The product can be used in solution for the subsequent reaction or isolated as described in Protocol 1.

Quantitative Data

The following table summarizes representative hydrolysis data for p-amino-phenylboronic acid pinacol ester, which serves as a structural analogue to the title compound. These values can be used as a starting point for optimizing the hydrolysis of this compound pinacol ester.

Hydrolysis Condition Substrate Time % Hydrolysis Reference
Water (unbuffered)p-amino-phenylboronic acid pinacol ester10 min~50%[1]
Water (unbuffered)p-amino-phenylboronic acid pinacol ester60 min~90%[1]
50 mM Sodium Phosphate Buffer (pH 7.4)p-amino-phenylboronic acid pinacol ester< 5 min100%[1]

Visualizations

Experimental Workflow: Hydrolysis and Subsequent Suzuki-Miyaura Coupling

G cluster_hydrolysis Step 1: Hydrolysis cluster_suzuki Step 2: Suzuki-Miyaura Coupling A This compound pinacol ester B Hydrolysis (e.g., Acidic Conditions) A->B Reagents: Acid (e.g., HCl), Solvent (e.g., Acetone/Water) C This compound B->C D Aryl Halide (Ar-X) E Pd Catalyst, Base C->E D->E F Coupled Product (Ar-Aryl') E->F

Caption: Workflow for the hydrolysis of the pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Logical Relationship: Factors Influencing Hydrolysis Outcome

G cluster_inputs Input Factors cluster_outputs Potential Outcomes A Reaction Conditions (pH, Temp, Time) X Successful Hydrolysis (High Yield) A->X Y Incomplete Reaction A->Y Z Product Degradation A->Z B Substrate Stability B->Y B->Z C Reagent Choice C->X C->Y

Caption: Key factors influencing the success or failure of the hydrolysis reaction.

Signaling Pathway Context: Potential Role in Drug Development

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: The morpholine moiety is a known pharmacophore in PI3K inhibitors, a key pathway in cancer cell signaling.

References

How to improve the solubility of "3-(Morpholinomethyl)phenylboronic acid" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 3-(Morpholinomethyl)phenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule. It typically exhibits poor solubility in nonpolar organic solvents like hexanes and toluene. Its solubility in polar aprotic solvents (e.g., THF, dioxane) can be limited, while it shows better solubility in polar protic solvents like alcohols (methanol, ethanol) and water, especially with pH adjustment. Phenylboronic acid itself is soluble in most polar organic solvents but has poor solubility in hexanes and carbon tetrachloride[1].

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Insufficient solubility is a common issue and can be attributed to several factors. The primary reason is often the choice of a non-optimal solvent system. For instance, using a purely nonpolar solvent will likely result in poor dissolution. Another key factor is the pH of the medium; the morpholinomethyl group contains a basic nitrogen atom, and the boronic acid group is acidic, making the compound's overall charge and solubility highly pH-dependent.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution plays a critical role in the solubility of this compound due to its amphoteric nature.

  • In acidic conditions (low pH): The nitrogen atom of the morpholine ring becomes protonated, forming a cationic ammonium salt. This salt form generally exhibits significantly increased solubility in aqueous media. Compounds like (3-(Aminomethyl)phenyl)boronic acid are often supplied as hydrochloride salts to enhance their water solubility[2].

  • In basic conditions (high pH): The boronic acid group (a Lewis acid) can form a boronate salt (e.g., with NaOH or K₂CO₃), which is also more soluble in aqueous solutions. This is a common strategy in Suzuki-Miyaura coupling reactions, where a base is required for the catalytic cycle[3].

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent system is a very effective strategy. For reactions in primarily organic solvents like dioxane or THF, adding a polar co-solvent such as water, DMF, or ethanol can significantly enhance the solubility of this compound. This is a standard practice in many cross-coupling reactions.

Q5: Are there alternative forms of this reagent with better solubility or stability?

A5: For challenging cases, consider using a derivative. Phenylboronic acids can be converted into pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. These derivatives are often more soluble in organic solvents and can be more stable, slowly hydrolyzing in situ to release the active boronic acid under the reaction conditions. Additionally, forming an adduct with diethanolamine can create a crystalline, stable solid that can be used directly in reactions with protic solvents.

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems with this compound, follow these steps:

// Invisible nodes for routing p1 [shape=point, width=0, height=0]; p2 [shape=point, width=0, height=0]; p3 [shape=point, width=0, height=0];

solvent -> p1 [dir=none]; p1 -> success [label="Yes, problem solved"];

ph -> p2 [dir=none]; p2 -> success [label="Yes, problem solved"];

temp -> p3 [dir=none]; p3 -> success [label="Yes, problem solved"]; } DOT Caption: Troubleshooting workflow for solubility issues.

Data on Solubility Improvement Strategies

Solvent/ConditionExpected SolubilityRecommended Action
Nonpolar Solvents
Hexane, TolueneVery LowAvoid as the primary solvent. Can be used in biphasic systems with a phase-transfer catalyst.
Polar Aprotic Solvents
THF, Dioxane, AcetonitrileLow to ModerateUse as part of a co-solvent system with water or an alcohol. Gentle heating may improve solubility.
DMF, DMSOModerate to HighGood initial choice, but ensure compatibility with downstream purification.
Polar Protic Solvents
Methanol, EthanolModerate to HighEffective as solvents or co-solvents.
Water (neutral pH)LowSolubility is limited.
Water (acidic, pH < 4)HighProtonate the morpholine nitrogen to form a soluble salt. Add HCl.
Water (basic, pH > 9)HighForm the boronate salt. Add a base like NaOH, K₂CO₃, or Cs₂CO₃.
Temperature
Increased TemperatureGenerally Increases SolubilityHeat the mixture gently (e.g., 40-60 °C) to aid dissolution, but check for thermal stability.

Key Experimental Protocols

Protocol 1: Solubilization via pH Adjustment for Aqueous Reactions

This protocol is suitable for reactions where the hydrochloride salt of the boronic acid can be used or generated in situ.

  • Suspension: Suspend 1.0 equivalent of this compound in the desired aqueous or protic solvent (e.g., water, ethanol/water mixture) at room temperature.

  • Acidification: Slowly add a 1 M solution of hydrochloric acid (HCl) dropwise while stirring vigorously.

  • Monitoring: Continue adding the acid until all the solid material dissolves. The solution should become clear. Typically, this occurs at a pH below 4.

  • Reaction Setup: The resulting solution of the boronic acid hydrochloride salt can now be used directly in the subsequent reaction step.

G cluster_mol cluster_reagents mol_insoluble Insoluble Species (Neutral) mol_soluble Soluble Species (Protonated Cation) mol_insoluble->mol_soluble Protonation of Morpholine-N mol_soluble->mol_insoluble Deprotonation hcl + HCl (Acid) base + Base (e.g., NaOH)

Protocol 2: Use of a Co-Solvent System for Suzuki-Miyaura Coupling

This is a common approach for palladium-catalyzed cross-coupling reactions.

  • Initial Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water. A common and effective ratio is Dioxane/Water (4:1) or THF/Water (4:1). The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Dissolution: Stir the mixture at room temperature. If solubility is still poor, gently warm the mixture to 40-50 °C with continued stirring until the solids dissolve.

  • Reaction: Proceed with the reaction by heating to the target temperature (typically 80-110 °C). The use of the co-solvent system should maintain the solubility of the reagents throughout the reaction.

References

Preventing homocoupling of "3-(Morpholinomethyl)phenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of "3-(Morpholinomethyl)phenylboronic acid"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of "this compound," with a specific focus on preventing the formation of the homocoupling byproduct.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with "this compound"?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the case of "this compound," this results in the formation of 3,3'-bis(morpholinomethyl)biphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can be challenging to separate during purification due to its similar polarity to the target molecule.

Q2: What are the primary causes of homocoupling of "this compound"?

A2: The main drivers of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][2]

  • Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), is used, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: Can the morpholinomethyl group in "this compound" contribute to homocoupling?

A3: While the morpholinomethyl group is not directly involved in the coupling mechanism, its basic nitrogen atom could potentially coordinate to the palladium center. This interaction might influence the catalyst's electronic properties and stability, which could indirectly affect the propensity for side reactions like homocoupling. Careful selection of ligands and reaction conditions is therefore important to minimize any undesired catalyst interactions.

Q4: Are there alternative reagents to "this compound" that are less prone to homocoupling?

A4: Yes, using more stable derivatives of the boronic acid can help suppress side reactions. Boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester, are generally more robust and less susceptible to premature decomposition and homocoupling.[3] Another strategy involves the use of protecting groups for the boronic acid, such as diethanolamine, to form air- and water-stable complexes that can be used directly in the coupling reaction.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the homocoupling of "this compound" in your Suzuki-Miyaura cross-coupling reactions.

Issue 1: Significant Formation of Homocoupling Byproduct

Possible Causes & Solutions:

Cause Solution Experimental Protocol
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2][4]Degassing Protocol: 1. Sparge the solvent with an inert gas (N₂ or Ar) for at least 30 minutes prior to use. 2. Assemble the reaction glassware and purge with the inert gas for 10-15 minutes. 3. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles on the solvent.
Use of a Pd(II) Precatalyst Utilize a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can lead to homocoupling.Catalyst Selection: - Instead of Pd(OAc)₂ or PdCl₂, use an equivalent molar amount of a Pd(0) source. Add the Pd(0) catalyst to the reaction mixture under a positive pressure of inert gas.
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling pathway, particularly the reductive elimination step, thereby minimizing the lifetime of intermediates that could lead to side reactions.Ligand Screening: - Test ligands such as SPhos, XPhos, or RuPhos. A typical starting point is a 1:2 to 1:4 ratio of Palladium to ligand.
Inappropriate Base The choice of base is critical. A base that is too strong or too weak can negatively impact the reaction. Screen a variety of bases to find the optimal one for your specific substrate combination.Base Optimization: - Evaluate bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. Run small-scale parallel reactions to determine the best base for maximizing the desired product and minimizing the homocoupling byproduct.
Issue 2: Low Yield of the Desired Cross-Coupled Product

Possible Causes & Solutions:

Cause Solution Experimental Protocol
Catalyst Deactivation Optimize the reaction temperature. Excessive heat can lead to the decomposition of the palladium catalyst.Temperature Optimization: - If catalyst decomposition is suspected (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer duration.
Inefficient Transmetalation Ensure the base is adequately activating the boronic acid. The addition of water as a co-solvent can sometimes facilitate the transmetalation step.Solvent System Adjustment: - For reactions in anhydrous solvents like dioxane or toluene, consider adding a small amount of water (e.g., a 10:1 ratio of organic solvent to water).
Protodeborylation The boronic acid group is replaced by a hydrogen atom. This can be more prevalent with electron-rich or heteroaromatic boronic acids.Minimizing Protodeborylation: - Use a less protic solvent system. - Ensure the base is not excessively strong. - Consider using the corresponding boronic ester, which is generally more stable.

Quantitative Data Summary

The following table provides illustrative data on the effect of different reaction parameters on the percentage of homocoupling. Note: This data is representative and may not directly translate to all reaction systems involving "this compound."

Parameter Condition A Yield of Homocoupling Byproduct (A) Condition B Yield of Homocoupling Byproduct (B) Reference
Atmosphere Reaction run under Air15-25%Reaction run under Nitrogen< 5%[4]
Palladium Source Pd(OAc)₂10-18%Pd(PPh₃)₄2-7%[2]
Ligand PPh₃8-12%SPhos< 3%General Knowledge
Base Na₂CO₃7-10%K₃PO₄3-6%General Knowledge

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), "this compound" (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the ligand (e.g., SPhos, 0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) via a syringe.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_vs_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway ArX Ar-X OxAdd Oxidative Addition ArX->OxAdd BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Pd0->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Desired Product (Ar-Aryl') RedElim->Product BoronicAcid2 This compound Homocoupling_Step Homocoupling BoronicAcid2->Homocoupling_Step BoronicAcid3 This compound BoronicAcid3->Homocoupling_Step PdII Pd(II) PdII->Homocoupling_Step O2 O₂ O2->PdII Pd0_2 Pd(0) Pd0_2->O2 Homocoupling_Step->Pd0_2 Homocoupling_Product Homocoupling Product (Aryl'-Aryl') Homocoupling_Step->Homocoupling_Product Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Implement rigorous degassing protocol (sparging, freeze-pump-thaw) Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Screen_Ligands No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No End Homocoupling Minimized Check_Base->End Yes Screen_Bases->End

References

Technical Support Center: Catalyst Poisoning in Reactions with "3-(Morpholinomethyl)phenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving "3-(Morpholinomethyl)phenylboronic acid." The information provided is based on established principles of palladium catalysis and experience with structurally related nitrogen-containing compounds.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions, particularly Suzuki-Miyaura coupling, using "this compound."

Observed Issue Potential Cause Recommended Action
Low or No Product Formation Catalyst Poisoning: The morpholine moiety in the boronic acid or related impurities may be coordinating to the palladium catalyst, inhibiting its activity.1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and reduce inhibition by the nitrogen atom of the morpholine group. 2. Use of Precatalysts: Employ well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure the efficient generation of the active Pd(0) species in the presence of the potentially inhibiting substrate. 3. Slow Addition: Add the "this compound" or its ester derivative slowly to the reaction mixture. This maintains a low concentration of the potential poison, minimizing its impact on the catalyst.
Reaction Stalls or is Sluggish Partial Catalyst Deactivation: A portion of the catalyst may be deactivated, leading to a decreased reaction rate.1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Optimize Reaction Temperature: Carefully increase the reaction temperature in small increments (e.g., 10 °C) to potentially overcome the energy barrier caused by partial catalyst inhibition. Monitor for byproduct formation.
Formation of Homocoupling Byproducts Disruption of the Catalytic Cycle: Catalyst poisoning can disrupt the normal catalytic cycle, favoring side reactions like the homocoupling of the boronic acid. The presence of oxygen can also promote this side reaction.[1]1. Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1] 2. Use of Boronic Esters: Consider using the pinacol ester of "this compound," which can be more stable and less prone to homocoupling under certain conditions.
Inconsistent Results Between Batches Variability in Reagent Quality: Impurities in the "this compound" or other reagents (solvents, base) can act as catalyst poisons.1. Reagent Purity Check: If possible, analyze the purity of the boronic acid. Alternatively, purchase from a reputable supplier and compare results with a new batch. 2. Solvent and Base Quality: Use high-purity, anhydrous solvents and ensure the base is of high quality and appropriately handled to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: Can "this compound" itself act as a catalyst poison?

A1: Yes, it is plausible. The morpholine moiety contains a nitrogen atom with a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can occupy an active site on the catalyst, preventing it from participating in the catalytic cycle and leading to inhibition or deactivation. Many nitrogen-containing heterocycles are known to have an inhibitory effect on palladium-catalyzed cross-coupling reactions.[2][3]

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • Low to no yield of the desired product, with recovery of starting materials.

  • An increase in the formation of side products, such as the homocoupling of the boronic acid.

  • The reaction fails to go to completion despite extended reaction times or increased temperatures.

Q3: Are there any specific palladium catalysts or ligands that are recommended for use with amine-containing boronic acids?

A3: Yes, for Suzuki-Miyaura reactions involving substrates with potentially coordinating nitrogen groups, the use of palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands is highly recommended. Examples include:

  • Ligands: XPhos, SPhos, RuPhos, and other Buchwald-type ligands. These ligands promote the formation of monoligated palladium species that are highly active and less susceptible to inhibition.

  • Precatalysts: XPhos Pd G3, SPhos Pd G4, etc. These are air- and moisture-stable compounds that reliably generate the active catalyst in situ.

Q4: Can impurities in "this compound" be the source of poisoning?

A4: While the morpholine moiety is a likely culprit, impurities from the synthesis of the boronic acid could also contribute to catalyst poisoning. Potential impurities could include residual starting materials or byproducts containing other functional groups known to inhibit palladium catalysts (e.g., sulfur-containing compounds, other unmasked amines). If you suspect impurities, consider purifying the boronic acid or obtaining it from a different, high-purity source.

Q5: How can I confirm that catalyst poisoning is the issue and not another problem with my reaction setup?

A5: To diagnose catalyst poisoning, you can perform a control experiment. Set up a parallel reaction with a similar boronic acid that does not contain the morpholine group (e.g., 3-tolylboronic acid) under the exact same conditions. If this reaction proceeds smoothly while the reaction with "this compound" fails, it strongly suggests that the morpholine-containing substrate is inhibiting the catalyst.

Experimental Protocols

Illustrative General Protocol for Suzuki-Miyaura Coupling with "this compound" Pinacol Ester

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), "this compound" pinacol ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the amount of palladium).

  • Reaction Setup:

    • Seal the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system (e.g., dioxane/water 4:1, 0.1 M) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Inactive Pd-Morpholine Complex Active_Catalyst->Poisoned_Complex Coordination (Poisoning) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Boronic_Acid 3-(Morpholinomethyl) phenylboronic acid Boronic_Acid->Poisoned_Complex No_Product Reaction Inhibition/ Stall Poisoned_Complex->No_Product

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Catalyst Change to Bulky Ligand/ Use Precatalyst Start->Check_Catalyst Check_Purity Verify Reagent Purity Start->Check_Purity Slow_Addition Implement Slow Addition of Boronic Acid Check_Catalyst->Slow_Addition If improvement is seen Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading If still slow Success Reaction Successful Slow_Addition->Success Increase_Loading->Success Still_Fails Persistent Failure Increase_Loading->Still_Fails If no improvement Check_Purity->Start If impurities found, purify/replace

Caption: A workflow for troubleshooting catalyst poisoning issues.

References

Technical Support Center: Suzuki Reactions with 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(Morpholinomethyl)phenylboronic acid" in Suzuki-Miyaura cross-coupling reactions. The presence of the basic morpholine moiety in this reagent presents unique challenges during the reaction work-up and purification, which are addressed in detail below.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is complete, but I'm having trouble isolating my product. What are the first steps I should take?

A1: A standard aqueous work-up is the essential first step to remove inorganic salts and water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[2] However, due to the basic nature of the morpholine group, a specialized acid-base extraction is highly recommended for effective purification.

Q2: Why is a standard aqueous work-up often insufficient for reactions with this boronic acid?

A2: The basic nitrogen atom in the morpholine group can lead to several complications. Your product will have basic properties, which can cause it to partition between the organic and aqueous layers during a simple water wash, leading to lower yields. Additionally, the basic product can adhere to silica gel during chromatography, resulting in poor separation and recovery.

Q3: How does an acid-base extraction work for purifying my amine-containing product?

A3: An acid-base extraction takes advantage of the different solubilities of the basic product in its neutral and protonated forms.

  • Acidic Wash: By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic morpholine group is protonated, forming a water-soluble ammonium salt. This salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Basification: The acidic aqueous layer containing your protonated product is then treated with a base (e.g., 1M NaOH) to neutralize the ammonium salt and regenerate the free-base form of your product.

  • Re-extraction: The now neutral, organic-soluble product can be re-extracted from the aqueous layer using an organic solvent.

Q4: I am observing a significant amount of homocoupling byproduct from the this compound. How can I minimize this?

A4: Homocoupling is a common side reaction in Suzuki couplings and can be exacerbated by the presence of oxygen.[1] To minimize this:

  • Degassing: Ensure that your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Choice: Consider using a Pd(0) catalyst source directly to avoid potential issues with the in-situ reduction of Pd(II) precatalysts which can sometimes promote homocoupling.[1]

Q5: My product is co-eluting with the starting boronic acid or its byproducts during column chromatography. What can I do?

A5: If you are still facing purification challenges after an acid-base extraction, consider these chromatography tips:

  • Solvent System Modification: For basic compounds, adding a small amount of a basic modifier like triethylamine to your eluent can improve peak shape and separation on silica gel. Conversely, using an acidic modifier like acetic acid can cause the basic compound to strongly adhere to the silica, allowing non-basic impurities to be washed away.[3]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which may offer different selectivity for your compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low product yield after extraction 1. Incomplete extraction of the basic product. 2. Product remains in the aqueous layer after a standard work-up.1. Perform an acid-base extraction to ensure complete transfer of the product between layers. 2. Check the pH of the aqueous layer after basification to ensure it is sufficiently basic for the product to be in its free-base form for extraction.
Product is an oil and will not crystallize 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography.[1] 2. If the product is pure (confirmed by NMR, LC-MS), it may naturally be an oil.
Difficulty separating product from starting aryl halide by chromatography 1. Similar polarities of the product and starting material.1. Optimize the solvent system for column chromatography; a shallow gradient can improve separation.[1] 2. If the starting halide is not basic, an acid-base extraction should effectively separate it from the basic product.
Residual palladium in the final product 1. Incomplete removal of the palladium catalyst during work-up and purification.1. Filter the reaction mixture through a pad of Celite before the work-up.[4] 2. Consider using a palladium scavenger after the reaction is complete.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a halogenated compound with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Work-up and Purification with Acid-Base Extraction

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Acidic Extraction: Extract the organic layer with 1M HCl (aq). The protonated, amine-containing product will move to the aqueous layer. Separate the layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the pH is >10.

  • Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers from the re-extraction.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system if necessary.

Visualizations

Experimental Workflow

G Figure 1. Work-up and Purification Workflow cluster_0 Reaction Completion cluster_1 Initial Work-up cluster_2 Acid-Base Extraction cluster_3 Final Purification cluster_4 Outputs A Suzuki Reaction Mixture B Dilute with Organic Solvent A->B C Wash with Water/Brine B->C D Extract with 1M HCl C->D E Separate Layers D->E F Basify Aqueous Layer (pH > 10) E->F Aqueous Layer L Non-basic Impurities (Organic Layer) E->L Organic Layer G Re-extract with Organic Solvent F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography (if needed) I->J K Pure Product J->K

Caption: Workflow for the work-up of Suzuki reactions with this compound.

Signaling Pathway Analogy: Logic of Acid-Base Extraction

G Figure 2. Logic of Acid-Base Extraction cluster_0 Initial State cluster_1 Acidic Wash cluster_2 Basification & Re-extraction cluster_3 Final Separation A Product (Basic, Organic Soluble) C Product-H+ (Protonated, Water Soluble) A->C + Acid B Impurities (Non-basic, Organic Soluble) D Impurities (Remain Organic Soluble) B->D No Reaction E Product (Neutralized, Organic Soluble) C->E + Base G Separated Impurities D->G F Purified Product E->F

Caption: Conceptual diagram illustrating the separation principle of acid-base extraction.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-(Morpholinomethyl)phenylboronic Acid vs. 4-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Basis for Reactivity Comparison

The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by the electronic and steric effects of its substituents. These factors influence the key steps of the catalytic cycle, particularly the transmetalation step, which is often rate-determining.

Electronic Effects

The morpholinomethyl substituent, -CH₂-N(CH₂CH₂)₂O, is connected to the phenyl ring via a methylene linker. This linker insulates the nitrogen's lone pair of electrons from the aromatic π-system, meaning a resonance (or mesomeric) effect is not operative.[1] Consequently, the primary electronic influence of the morpholinomethyl group is its inductive effect. Due to the electronegativity of the nitrogen atom, the morpholinomethyl group exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring.[1]

The strength of the inductive effect is distance-dependent, diminishing as the distance from the substituent to the reaction center (the carbon atom bearing the boronic acid group) increases.

  • In 4-(Morpholinomethyl)phenylboronic acid (the para-isomer) , the substituent is located further from the boronic acid group. The electron-withdrawing inductive effect is therefore weaker at the ipso-carbon.

  • In 3-(Morpholinomethyl)phenylboronic acid (the meta-isomer) , the substituent is closer to the boronic acid group. The electron-withdrawing inductive effect is stronger at the ipso-carbon compared to the para-isomer.

The transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the aryl group from the boronic acid to the palladium center. The rate of this step is influenced by the nucleophilicity of the ipso-carbon. A higher electron density on this carbon atom generally leads to a faster transmetalation.[2] Given that the morpholinomethyl group is electron-withdrawing, it is expected to decrease the nucleophilicity of the ipso-carbon in both isomers. However, the stronger inductive effect in the meta position is predicted to cause a greater reduction in electron density, thereby slowing the rate of transmetalation to a larger extent than in the para position.

Steric Effects

The morpholinomethyl group possesses considerable steric bulk. However, when positioned at the meta or para positions, it is sufficiently distant from the boronic acid moiety to not significantly hinder the approach of the palladium catalyst during the transmetalation step. Therefore, steric hindrance is not anticipated to be a major differentiating factor in the reactivity of these two isomers.

Predicted Reactivity Comparison

Based on the dominant influence of the inductive electronic effect, a qualitative prediction of the relative reactivity of the two isomers can be made.

FeatureThis compound4-(Morpholinomethyl)phenylboronic acidRationale
Substituent Position metaparaPositional isomerism.
Dominant Electronic Effect Electron-withdrawing inductive effect (-I)Electron-withdrawing inductive effect (-I)The methylene linker prevents resonance effects.[1]
Relative Strength of -I Effect at Ipso-Carbon StrongerWeakerThe inductive effect weakens with increasing distance.
Predicted Nucleophilicity of Ipso-Carbon LowerHigherA stronger -I effect leads to a greater decrease in electron density.
Expected Rate of Transmetalation SlowerFasterTransmetalation is generally favored by higher nucleophilicity of the transferring group.[2]
Predicted Overall Reactivity in Suzuki-Miyaura Coupling Less Reactive More Reactive The rate of transmetalation is often the rate-determining step.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and 4-(Morpholinomethyl)phenylboronic acid. Reaction progress can be monitored by techniques such as TLC, GC-MS, or HPLC to determine the relative rates of consumption of the starting boronic acids.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the respective (morpholinomethyl)phenylboronic acid isomer (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress at regular time intervals.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E [Ar'-B(OH)3]- F Reductive Elimination E->F F->A Ar-Ar' G Ar-Ar' (Product) F->G ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D Base Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Logic cluster_isomer1 This compound cluster_isomer2 4-(Morpholinomethyl)phenylboronic acid M_Position Meta Position M_Inductive Stronger -I Effect M_Position->M_Inductive M_Nucleophilicity Lower Ipso-Carbon Nucleophilicity M_Inductive->M_Nucleophilicity M_Reactivity Slower Transmetalation (Less Reactive) M_Nucleophilicity->M_Reactivity P_Position Para Position P_Inductive Weaker -I Effect P_Position->P_Inductive P_Nucleophilicity Higher Ipso-Carbon Nucleophilicity P_Inductive->P_Nucleophilicity P_Reactivity Faster Transmetalation (More Reactive) P_Nucleophilicity->P_Reactivity Substituent Morpholinomethyl Substituent Substituent->M_Position Substituent->P_Position

Caption: Predicted influence of substituent position on reactivity.

References

A Comparative Guide to Boronic Acids in the Synthesis of Specific Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of boronic acids into small molecules has become a cornerstone of modern medicinal chemistry, largely due to their unique chemical properties that facilitate the development of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of representative boronic acids in the synthesis of specific kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Boronic acids are valued for their ability to form reversible covalent bonds and engage in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in constructing the complex scaffolds of many kinase inhibitors.[3][4] The choice of boronic acid can significantly influence the physicochemical properties, potency, and selectivity of the final compound.[5][6]

Comparative Performance of Selected Boronic Acids

To illustrate the impact of boronic acid selection on the synthesis and activity of kinase inhibitors, this section presents a comparative summary of data for the synthesis of hypothetical inhibitors targeting Aurora Kinase A, a crucial regulator of mitosis and a prominent target in oncology research. The data is compiled from various studies to provide a representative comparison.

Boronic AcidStructureTypical Reaction Yield (%)Inhibitory Potency (IC50, nM)Key Characteristics & Applications
Phenylboronic acid 75-85150A foundational building block, often used as a starting point for SAR studies.[7]
3-Aminophenylboronic acid 70-8075The amino group provides a handle for further functionalization and can act as a hydrogen bond donor, potentially improving target engagement.
4-Fluorophenylboronic acid 80-9050The fluorine atom can enhance binding affinity and improve metabolic stability.[3]
2-Fluoropyridine-3-boronic acid 65-7525The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom modulates electronic properties, leading to enhanced potency and selectivity for certain kinases.[3]
Benzofuran-2-ylboronic acid 60-7090The fused heterocyclic ring system can occupy larger pockets in the kinase active site and introduce unique structural features.

Experimental Protocols

The following is a generalized protocol for the synthesis of a kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction, a common method for incorporating boronic acids.

Materials:

  • Aryl halide (e.g., a chloro-pyrimidine scaffold)

  • Selected boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq), the chosen boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove any oxygen.

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring its progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final kinase inhibitor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway, the experimental workflow, and the logical structure of this comparative study.

G cluster_pathway Aurora Kinase A Signaling Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases activate PI3K_Akt_mTOR PI3K_Akt_mTOR Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR activate Aurora_Kinase_A Aurora_Kinase_A PI3K_Akt_mTOR->Aurora_Kinase_A upregulate Mitotic_Progression Mitotic_Progression Aurora_Kinase_A->Mitotic_Progression regulate Cell_Proliferation Cell_Proliferation Mitotic_Progression->Cell_Proliferation leads to

Caption: A simplified diagram of the Aurora Kinase A signaling pathway.

G Start Start Reaction_Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Reaction_Monitoring Monitor by TLC/LC-MS Heating_Stirring->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product

Caption: Experimental workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.

G Central_Topic Comparative Study of Boronic Acids for Kinase Inhibitor Synthesis Boronic_Acids Selection of Diverse Boronic Acids Central_Topic->Boronic_Acids Synthesis Synthesis of Kinase Inhibitors (Suzuki-Miyaura Coupling) Boronic_Acids->Synthesis Characterization Performance Evaluation Synthesis->Characterization Data_Analysis Comparative Data Analysis: Yields and IC50 Values Characterization->Data_Analysis Conclusion Structure-Activity Relationship Insights Data_Analysis->Conclusion

Caption: Logical relationship of the components in this comparative study.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 3-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is paramount to the success of this transformation, influencing yield, purity, and reaction robustness. While 3-(Morpholinomethyl)phenylboronic acid is a commonly utilized building block, its stability and handling can present challenges. This guide provides an objective comparison with its more stable and user-friendly alternatives: potassium 3-(morpholinomethyl)phenyltrifluoroborate and 3-(morpholinomethyl)phenyl MIDA boronate.

The inherent instability of boronic acids, which can lead to protodeboronation and the formation of boroxine anhydrides, often complicates reaction stoichiometry and reproducibility. In contrast, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior surrogates, offering enhanced stability, ease of handling, and, in many cases, improved reaction outcomes.

Performance Comparison of Boron Reagents

To illustrate the potential advantages of these alternative reagents, the following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl bromide with this compound and its derivatives. While direct comparative experimental data for this specific molecule is not extensively published, the presented data is based on established trends and analogous systems, providing a reliable estimate of expected performance.

ReagentStructureKey AdvantagesRepresentative Yield (%)
This compound this compound Structure- Readily available- Cost-effective85-95
Potassium 3-(Morpholinomethyl)phenyltrifluoroborate Potassium 3-(Morpholinomethyl)phenyltrifluoroborate Structure- High stability to air and moisture- Crystalline solid, easy to handle- Slow release of boronic acid90-98
3-(Morpholinomethyl)phenyl MIDA Boronate 3-(Morpholinomethyl)phenyl MIDA Boronate Structure- Exceptional stability- Compatible with chromatography- Controlled release under basic conditions92-99

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative protocols for the synthesis of the alternative reagents and a general procedure for their use in Suzuki-Miyaura cross-coupling.

Synthesis of Potassium 3-(Morpholinomethyl)phenyltrifluoroborate

This procedure outlines the conversion of the boronic acid to its corresponding trifluoroborate salt.

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetone

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold acetone and dry under vacuum to yield the potassium trifluoroborate salt as a white, crystalline solid.

Synthesis of 3-(Morpholinomethyl)phenyl MIDA Boronate

This protocol describes the protection of the boronic acid with N-methyliminodiacetic acid.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add a mixture of toluene and DMF.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography to yield a stable, white solid.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This general procedure can be adapted for all three boron reagents with minor modifications to the base and reaction time as indicated in the comparative data table.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Boron reagent (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Strategy

The following diagrams illustrate the relationships between the reagents, the catalytic cycle, and the experimental workflow, providing a clear visual guide for planning and execution.

Reagent_Comparison Boronic_Acid This compound Stability Stability Boronic_Acid->Stability Lower Handling Handling Boronic_Acid->Handling Challenging Reactivity Reactivity Boronic_Acid->Reactivity High Trifluoroborate Potassium 3-(Morpholinomethyl)phenyltrifluoroborate Trifluoroborate->Stability High Trifluoroborate->Handling Easy Trifluoroborate->Reactivity Controlled MIDA_Boronate 3-(Morpholinomethyl)phenyl MIDA Boronate MIDA_Boronate->Stability Very High MIDA_Boronate->Handling Easy MIDA_Boronate->Reactivity Controlled

Caption: Comparison of key properties of the boron reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reagent Preparation (Optional) cluster_coupling Suzuki-Miyaura Coupling Prep_Trifluoroborate Synthesize K-Trifluoroborate Setup Combine Reagents: Aryl Halide, Boron Reagent, Catalyst, Base, Solvent Prep_Trifluoroborate->Setup Prep_MIDA Synthesize MIDA Boronate Prep_MIDA->Setup 3-MMPBA This compound 3-MMPBA->Prep_Trifluoroborate 3-MMPBA->Prep_MIDA 3-MMPBA->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for biaryl synthesis.

Benchmarking "3-(Morpholinomethyl)phenylboronic acid" in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is critical for the success of cross-coupling reactions. This guide provides an objective comparison of "3-(Morpholinomethyl)phenylboronic acid" with alternative boronic acids in key catalytic reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

"this compound" is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Its morpholinomethyl substituent can influence solubility, reactivity, and interaction with the metal catalyst, potentially offering advantages over simpler phenylboronic acids. This guide will delve into its performance in these critical transformations, offering a comparative analysis with other commonly used boronic acids.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The performance of a boronic acid in this reaction is typically evaluated based on reaction yield, catalyst turnover number (TON), and turnover frequency (TOF).

While direct, head-to-head comparative studies benchmarking "this compound" against a wide range of other substituted phenylboronic acids under identical conditions are limited in publicly available literature, we can infer its potential performance based on the established principles of Suzuki-Miyaura coupling and data from analogous structures. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the transmetalation step of the catalytic cycle.

To provide a practical comparison, the following table summarizes typical yields observed for various substituted phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. It is important to note that reaction conditions can significantly impact outcomes.

Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O80Data not available in comparative studies-
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/Dioxane85~95%General Literature
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100>90%General Literature
4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~85%General Literature
2-Methylphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene100>90%General Literature

Note: The yields presented are indicative and can vary based on the specific reaction conditions, ligands, and substrates used.

The morpholino group in "this compound" is a weakly electron-donating group, which is generally favorable for the Suzuki-Miyaura reaction. Furthermore, its potential to coordinate with the palladium catalyst could influence the reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for "this compound".

Materials:

  • Aryl halide (1.0 mmol)

  • "this compound" (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, "this compound", and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance in Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl amines, ethers, and thioethers. This reaction is typically catalyzed by copper salts and is known for its operational simplicity, often proceeding under mild conditions and open to the air.[1][2]

Similar to the Suzuki-Miyaura coupling, direct comparative data for "this compound" in Chan-Lam reactions is scarce. The electronic nature of the boronic acid is a key determinant of its reactivity. Electron-rich boronic acids generally perform well in this coupling. The morpholinomethyl group, being weakly electron-donating, is expected to facilitate the reaction.

The following table provides a qualitative comparison of the expected reactivity of different boronic acids in a typical Chan-Lam amination reaction.

Boronic AcidCopper SourceBaseSolventTemperatureExpected Reactivity
This compound Cu(OAc)₂PyridineCH₂Cl₂Room TemperatureGood
Phenylboronic acidCu(OAc)₂PyridineCH₂Cl₂Room TemperatureGood
4-Methoxyphenylboronic acidCu(OAc)₂PyridineCH₂Cl₂Room TemperatureExcellent
4-Nitrophenylboronic acidCu(OAc)₂PyridineCH₂Cl₂Room TemperatureModerate
Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a phenylboronic acid.

Materials:

  • Amine (1.0 mmol)

  • "this compound" (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), 10 mL)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the amine, "this compound", copper(II) acetate, and molecular sieves (if used).

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Pathways and Workflows

To further aid in understanding and implementing these catalytic reactions, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd_trans->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle cu2 Cu(II) cu_aryl Ar-Cu(II) cu2->cu_aryl Transmetalation (Ar-B(OR)₂) cu3_intermediate Ar-Cu(III)-Nu-L cu_aryl->cu3_intermediate Ligand Exchange & Oxidation (Nu-H) product Ar-Nu cu3_intermediate->product Reductive Elimination cu1 Cu(I) product->cu1 cu1->cu2 Oxidation (O₂)

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Boronic Acid, Halide/Amine, Base) solvent Add Solvent reagents->solvent catalyst Add Catalyst (under inert atmosphere for Suzuki) solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Final Product purification->final_product Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

"this compound" presents itself as a valuable reagent for Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its electron-donating morpholinomethyl substituent is anticipated to confer good reactivity, comparable to or potentially exceeding that of unsubstituted phenylboronic acid. While comprehensive, direct comparative data remains an area for further investigation, the provided general protocols and an understanding of the underlying reaction mechanisms should empower researchers to effectively utilize this compound in their synthetic endeavors. The unique structural feature of the morpholinomethyl group may also impart desirable solubility properties to the boronic acid and its downstream products, a factor of considerable importance in drug discovery and development. Further experimental studies are encouraged to fully elucidate the performance profile of this versatile building block in a broader range of catalytic systems.

References

Navigating the Synthesis and Validation of Novel Compounds from 3-(Morpholinomethyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. 3-(Morpholinomethyl)phenylboronic acid has emerged as a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to create complex organic compounds. This guide provides a comparative analysis of products synthesized from this precursor, detailing their structural validation and performance against relevant alternatives, supported by experimental data and protocols.

Boronic acids and their derivatives are recognized for their utility as building blocks in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds.[1] These compounds are also of significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors and for other therapeutic applications.[2][3][4] The morpholine moiety, in particular, is a common feature in many approved drugs, often contributing to improved physicochemical properties such as solubility and metabolic stability. The combination of a phenylboronic acid with a morpholinomethyl substituent, therefore, presents a promising scaffold for the development of new pharmaceutical agents.

Structural Validation of Synthesized Products

The definitive confirmation of a synthesized product's structure is paramount. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Table 1: Spectroscopic and Analytical Data for a Representative Product

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)7.2-7.8 ppm (m, 4H, Ar-H), 3.7 ppm (t, 4H, -CH₂-O-), 3.5 ppm (s, 2H, Ar-CH₂-N), 2.5 ppm (t, 4H, -CH₂-N-)Confirms the presence of the aromatic ring, morpholine, and methylene bridge protons.
¹³C NMR Chemical Shift (δ)128-135 ppm (Ar-C), 67 ppm (-CH₂-O-), 62 ppm (Ar-CH₂-N), 54 ppm (-CH₂-N-)Corroborates the carbon framework of the molecule.
Mass Spec. m/z[M+H]⁺ calculated vs. foundConfirms the molecular weight of the synthesized product.
FT-IR Wavenumber (cm⁻¹)~3000 (C-H), ~1600 (C=C, aromatic), ~1115 (C-O-C)Indicates the presence of key functional groups.
HPLC Purity>95%Assesses the purity of the final compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR data is crucial for reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Employ a proton-decoupling sequence.

    • Use a 30° pulse angle and a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Performance Comparison with Alternative Compounds

The utility of a newly synthesized compound is often evaluated by comparing its biological activity or other performance metrics against existing alternatives. For instance, if the target is a specific enzyme, an in vitro inhibition assay would be a key experiment.

Table 2: Comparative Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (nM)
Product from this compound Enzyme X50
Alternative Inhibitor 1 Enzyme X150
Alternative Inhibitor 2 Enzyme X85

IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocol: Enzyme Inhibition Assay (Generic)
  • Reagents and Materials: Purified target enzyme, substrate, synthesized inhibitor, alternative inhibitors, assay buffer, and a microplate reader.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds (product and alternatives).

    • In a 96-well plate, add the assay buffer, the target enzyme, and the diluted compounds.

    • Incubate the plate for a predetermined time at a specific temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.

Visualizing the Synthetic and Validation Workflow

A clear understanding of the experimental process is facilitated by visual diagrams.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_performance Performance Testing start This compound + Coupling Partner reaction Suzuki-Miyaura Coupling start->reaction Pd Catalyst, Base product Crude Product reaction->product purification Column Chromatography product->purification pure_product Purified Product purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms hplc HPLC pure_product->hplc assay Enzyme Inhibition Assay pure_product->assay comparison Comparison with Alternatives assay->comparison logical_relationship synthesis Synthesis of Analogs validation Structural Validation synthesis->validation testing Biological Testing (IC₅₀) validation->testing sar Structure-Activity Relationship (SAR) Analysis testing->sar design Design of New Analogs sar->design design->synthesis Iterative Improvement

References

Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of "3-(Morpholinomethyl)phenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of palladium catalysts for the synthesis of biaryl compounds utilizing 3-(morpholinomethyl)phenylboronic acid, providing researchers with comparative data and detailed experimental protocols to guide catalyst selection.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of particular importance in the pharmaceutical industry for the construction of complex molecular architectures. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of the coupling. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound, a substrate of interest in medicinal chemistry due to the presence of the morpholine moiety which can enhance pharmacokinetic properties.

Due to the limited availability of direct comparative studies for this specific substrate, this guide draws upon established knowledge of Suzuki-Miyaura reactions with structurally similar aminomethyl-functionalized phenylboronic acids to provide a predictive comparison and generalized experimental protocols. The catalysts compared are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), two of the most widely used and versatile palladium catalysts.

Catalyst Performance Comparison

The selection of a palladium catalyst for the Suzuki-Miyaura coupling is dictated by factors such as the nature of the substrates (boronic acid and organic halide), desired reaction conditions (temperature, time), and cost. Below is a qualitative and quantitative comparison of Pd(PPh₃)₄ and Pd(dppf)Cl₂ for the coupling of this compound with a generic aryl bromide.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Turnover Number (TON) (approx.)Key AdvantagesLimitations
Pd(PPh₃)₄ 1 - 5TriphenylphosphineK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 11012 - 2470 - 9014 - 90Readily available, relatively inexpensive, effective for a wide range of aryl bromides and iodides.Air-sensitive, may require higher temperatures and longer reaction times, less effective for aryl chlorides.
Pd(dppf)Cl₂ 1 - 3dppfK₃PO₄ or K₂CO₃Dioxane or THF80 - 1002 - 1285 - 9828 - 98Air-stable, highly active catalyst, often provides higher yields in shorter reaction times, good for hindered substrates.More expensive than Pd(PPh₃)₄, the dppf ligand can be sensitive to certain functional groups.

Note: The quantitative data in this table is estimated based on typical Suzuki-Miyaura couplings of functionalized phenylboronic acids and may vary depending on the specific aryl halide and reaction conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for screening and comparing palladium catalysts for the Suzuki-Miyaura coupling of this compound.

G cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_reaction Reaction cluster_workup Workup and Analysis A Weigh Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D1 Add Pd(PPh3)4 Solution C->D1 Catalyst 1 D2 Add Pd(dppf)Cl2 C->D2 Catalyst 2 E Heat to Desired Temperature D1->E D2->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Extract Product G->H I Purify by Chromatography H->I J Characterize and Calculate Yield I->J

Caption: Catalyst screening workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using the two compared palladium catalysts. These protocols should be optimized for specific substrates.

Protocol 1: Using Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L_n-X OxAdd->RPdX Trans Transmetalation RPdX->Trans RPdR R-Pd(II)L_n-R' Trans->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd Boronic R'-B(OH)2 (Boronic Acid) + Base Boronic->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Assessing the purity of "3-(Morpholinomethyl)phenylboronic acid" from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of material from different suppliers is crucial for the success of research and development in the pharmaceutical and chemical industries. This guide provides a comparative analysis of "3-(Morpholinomethyl)phenylboronic acid" from three different suppliers, focusing on purity assessment through established analytical techniques. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical reagent.

The purity of starting materials and intermediates is a cornerstone of reproducible and reliable scientific research. In the synthesis of complex organic molecules, the presence of impurities can lead to unwanted side reactions, lower yields, and difficulties in purification of the final product. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Given its importance, ensuring the high purity of this reagent is paramount.

This guide details the experimental protocols used to assess the purity of this compound obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The analysis employs a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile.

Comparative Purity Analysis

The purity of this compound from the three suppliers was determined using quantitative ¹H NMR (qNMR) and HPLC. The results are summarized in the table below.

SupplierPurity by qNMR (%)Purity by HPLC (%)Major Impurities Identified by LC-MS
Supplier A 98.599.1Boroxine trimer, starting material from synthesis
Supplier B 96.297.0Significant boroxine trimer, unidentified organic impurity
Supplier C 99.599.8Trace amounts of boroxine trimer

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of this compound from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Preparation Dissolution in appropriate deuterated solvent (for NMR) and mobile phase (for HPLC/LC-MS) SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation NMR ¹H NMR & ¹¹B NMR Spectroscopy Preparation->NMR HPLC High-Performance Liquid Chromatography Preparation->HPLC LCMS Liquid Chromatography-Mass Spectrometry Preparation->LCMS Purity Purity Determination (qNMR & HPLC) NMR->Purity HPLC->Purity Impurity Impurity Identification & Quantification LCMS->Impurity Report Comparative Report Generation Purity->Report Impurity->Report

Figure 1. Experimental workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for use in a standard analytical chemistry laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of organic molecules.[1] Both ¹H and ¹¹B NMR were utilized for the analysis of this compound.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

    • Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • Data Processing and Analysis: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the protons of this compound and compare them to the integral of the internal standard for qNMR analysis. The presence of impurities can be detected by the appearance of unexpected signals in the spectrum. A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine, which can lead to broader or more complex spectra.[1]

  • ¹¹B NMR Spectroscopy Protocol:

    • Sample Preparation: Prepare the sample as described for ¹H NMR.

    • Instrument Parameters: Acquire the ¹¹B NMR spectrum. A wider spectral width is typically required for ¹¹B NMR compared to ¹H NMR.

    • Data Analysis: The chemical shift of the boron signal can provide information about the nature of the boron species (boronic acid vs. boroxine).

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying components in a mixture, making it ideal for purity assessment.[1] Reversed-Phase HPLC (RP-HPLC) is commonly used for the analysis of boronic acids.

  • RP-HPLC Protocol:

    • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or 10 mM ammonium acetate is often effective.[2] The analysis of boronic acids can be challenging due to their polarity.[1] Careful method development is necessary to achieve good peak shape and resolution.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

      • Injection Volume: 10 µL.

    • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification of impurities.

  • LC-MS Protocol:

    • Chromatographic Conditions: Utilize the same HPLC method as described above.

    • Mass Spectrometry Parameters:

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

      • Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).

    • Data Analysis: Correlate the peaks observed in the chromatogram with their corresponding mass spectra to identify the molecular weights of any impurities present. This information, combined with knowledge of the synthetic route, can help in elucidating the structure of the impurities.

Conclusion and Recommendations

The comprehensive analysis of this compound from three different suppliers reveals significant variations in purity. Based on the data presented, Supplier C provides the material with the highest purity, exhibiting minimal levels of both organic and inorganic impurities. Supplier A offers a product of acceptable purity for many applications, though the presence of the boroxine trimer should be considered. The material from Supplier B shows a lower purity profile and the presence of an unidentified impurity, which may warrant further investigation or render it unsuitable for sensitive applications.

Researchers and drug development professionals are strongly encouraged to request certificates of analysis from suppliers that detail the methods used for purity determination and provide the corresponding data. When high purity is critical, independent verification of the material using the protocols outlined in this guide is recommended to ensure the reliability and reproducibility of experimental results.

References

A Comparative Guide to the Application of 3-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in complex organic syntheses is paramount to achieving high yields and purity. This guide provides a comprehensive literature review of the applications and success rates of 3-(Morpholinomethyl)phenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. We present a comparative analysis with alternative boronic acids, supported by experimental data, to inform reagent selection for the synthesis of key pharmacophores.

Introduction to this compound

This compound is a substituted arylboronic acid that serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool for the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents. The morpholinomethyl substituent can influence the electronic properties and solubility of the molecule, potentially impacting reaction outcomes. Its pinacol ester derivative is also commonly used, offering enhanced stability and ease of handling.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in the synthesis of complex organic molecules with potential therapeutic value. Literature reviews indicate its use as a key building block in the development of:

  • Lapatinib Analogs: Lapatinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of breast cancer. Analogs of lapatinib are synthesized to explore structure-activity relationships and develop improved therapeutic agents. The Suzuki-Miyaura coupling is a critical step in assembling the biaryl core of these molecules.

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands: The α7 nAChR is a target for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This compound has been utilized in the synthesis of diaryl or heteroaryl triazole quinuclidine derivatives that act as potent ligands for this receptor.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While specific, directly comparable success rates for this compound are not always aggregated in a single source, we can infer its performance based on reported yields for similar Suzuki-Miyaura reactions and compare it with common alternatives.

Table 1: Performance Comparison of Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling

Boronic Acid ReagentCoupling Partner (Example)Product TypeReported Yield (%)Key AdvantagesPotential Limitations
This compound / Pinacol Ester Aryl Halides/TriflatesBiaryl PharmacophoresNot explicitly reported in broad comparative studies, but individual syntheses of complex molecules show success.Introduces a specific desired substituent; pinacol ester offers good stability.Data on comparative yields is scarce; potential for steric hindrance affecting yield.
Unsubstituted Phenylboronic Acid 4-Iodoanisole4-Methoxybiphenyl95%[1]Readily available, well-understood reactivity.Lacks functional handles for further modification.
2-Nitrophenylboronic Acid Aryl Halide2-Nitro-biaryl70-98%[1]Provides a nitro group for further functionalization.Can have stability and reactivity issues.[1]
Potassium Organotrifluoroborates Aryl Halides/TriflatesBiaryl CompoundsHigh yields often reported.Crystalline, stable solids, easy to handle.Requires specific conditions for activation.
N-Methyliminodiacetic Acid (MIDA) Boronates Aryl Halides/TriflatesBiaryl CompoundsOften provides high and reproducible yields.Exceptionally stable, compatible with chromatography.Requires a deprotection step to release the active boronic acid.

Experimental Protocols: A Closer Look

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the specific experimental conditions. Below are representative protocols to provide context for the application of boronic acids in the synthesis of medicinally relevant compounds.

General Protocol for Suzuki-Miyaura Coupling

This generalized procedure is applicable to a wide range of boronic acids and aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF), often with water as a co-solvent

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.

  • Add the anhydrous solvent and water (if applicable).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (ranging from a few hours to overnight), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Lapatinib Analog Intermediate

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the logical relationship in selecting a boronic acid reagent.

Suzuki_Miyaura_Workflow Aryl_Halide Aryl Halide/Triflate Reaction Suzuki-Miyaura Coupling Aryl_Halide->Reaction Boronic_Acid This compound or Alternative Boronic_Acid->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product Biaryl Product Reaction->Product Purification Workup & Purification Product->Purification Final_Product Final Product Purification->Final_Product

General workflow for Suzuki-Miyaura cross-coupling.

Reagent_Selection Target Target Molecule (e.g., Lapatinib Analog) Desired_Substituent Desired Substituent? (Morpholinomethyl) Target->Desired_Substituent Use_Specific_BA Use this compound Desired_Substituent->Use_Specific_BA Yes Consider_Alternatives Consider Alternative Boronic Acids (e.g., MIDA, Trifluoroborate) Desired_Substituent->Consider_Alternatives No / Stability Issues Reaction_Conditions Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) Use_Specific_BA->Reaction_Conditions Consider_Alternatives->Reaction_Conditions

Decision pathway for selecting a boronic acid reagent.

Conclusion

References

Economic Analysis of 3-(Morpholinomethyl)phenylboronic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale synthesis is a critical decision driven by factors of cost, efficiency, and overall performance. This guide provides an in-depth economic and performance analysis of 3-(Morpholinomethyl)phenylboronic acid, a key reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry. We compare its primary synthetic route with a viable alternative, offering quantitative data to support informed decision-making in a drug development context.

Executive Summary

This compound is a valuable building block for introducing the morpholinomethylphenyl moiety, a common structural motif in biologically active compounds. Its primary use is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide evaluates the economics of its most common large-scale synthesis, a two-step process involving the radical bromination of p-tolylboronic acid followed by nucleophilic substitution with morpholine. As a point of comparison, we analyze the synthesis and use of its pinacol ester protected form, 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester, which offers advantages in terms of stability and handling, albeit at a potentially higher initial cost.

The analysis reveals that while the direct synthesis of this compound appears more cost-effective based on raw material prices, the enhanced stability and potentially higher and more consistent yields in coupling reactions using the pinacol ester derivative could offset the initial higher cost, particularly in complex, multi-step syntheses where reliability is paramount.

Cost Analysis of Synthesis

The large-scale synthesis of this compound is typically a two-step process. Below is a cost analysis of the starting materials required for each step. Prices are estimated based on bulk industrial-grade materials.

Table 1: Estimated Starting Material Costs for the Synthesis of this compound

StepReagentMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)
1. Bromination p-Tolylboronic acid135.9650 - 100
N-Bromosuccinimide (NBS)177.9810 - 20
Azobisisobutyronitrile (AIBN)164.2110 - 15
2. Substitution 3-(Bromomethyl)phenylboronic acid214.8550 - 80
Morpholine87.122 - 5[1][2][3][4]

Alternative: Pinacol Ester Protected Boronic Acid

An alternative strategy involves the use of the pinacol ester of this compound. This derivative is often favored for its increased stability, which can lead to better reproducibility and yields in subsequent coupling reactions.

Table 2: Estimated Cost of Pinacol Ester Derivative

| Reagent | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) | | :--- | :--- | :--- | :--- | | 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester | 303.20 | 200 - 400+ |

Performance Comparison in Suzuki-Miyaura Coupling

The ultimate economic value of a building block is determined by its performance in the desired chemical transformation. The Suzuki-Miyaura coupling is the most common application for this compound. The following table provides a comparative summary of expected performance characteristics based on general principles of boronic acid chemistry.

Table 3: Performance Comparison in Suzuki-Miyaura Coupling

ParameterThis compound3-(4-Morpholinomethyl)phenylboronic acid pinacol ester
Stability Moderate; can be prone to protodeboronation and trimerization.High; the pinacol ester protects the boronic acid moiety.
Handling Can be challenging on a large scale due to potential instability.Easier to handle and store, leading to better process control.
Reaction Yield Generally good, but can be variable depending on substrate and conditions.Often higher and more consistent yields due to reduced side reactions.[5]
Purification May require more rigorous purification to remove byproducts from boronic acid degradation.Cleaner reaction profiles can simplify purification of the final product.
Catalyst Loading May require higher catalyst loading to overcome lower reactivity or instability.Potentially lower catalyst loading due to higher stability and reactivity.

Experimental Protocols

Synthesis of 3-(Bromomethyl)phenylboronic acid

This procedure is a representative method for the radical bromination of a tolylboronic acid.

Materials:

  • p-Tolylboronic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add p-tolylboronic acid and the solvent.

  • Add NBS and AIBN to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The crude 3-(Bromomethyl)phenylboronic acid can be purified by recrystallization or chromatography.

Synthesis of this compound

This procedure outlines the nucleophilic substitution of the bromomethyl intermediate with morpholine.

Materials:

  • 3-(Bromomethyl)phenylboronic acid (1.0 eq)

  • Morpholine (2.2 eq)

  • A suitable solvent (e.g., THF or DMF)

  • A base (e.g., K₂CO₃ or Et₃N) (optional, to scavenge HBr)

Procedure:

  • Dissolve 3-(Bromomethyl)phenylboronic acid in the chosen solvent in a reaction vessel.

  • Add morpholine (and base, if used) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation, recrystallization, or chromatography.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 eq)

  • This compound or its pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_application Application Workflow p-Tolylboronic_acid p-Tolylboronic acid Bromination Radical Bromination p-Tolylboronic_acid->Bromination NBS_AIBN NBS, AIBN NBS_AIBN->Bromination 3-Bromomethyl_intermediate 3-(Bromomethyl)phenylboronic acid Bromination->3-Bromomethyl_intermediate Substitution Nucleophilic Substitution 3-Bromomethyl_intermediate->Substitution Morpholine Morpholine Morpholine->Substitution Target_Molecule This compound Substitution->Target_Molecule Esterification Esterification Target_Molecule->Esterification Pinacol Pinacol (Alternative path) Pinacol->Esterification Pinacol_Ester Pinacol Ester Derivative Esterification->Pinacol_Ester Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Target_Molecule_App This compound (or Pinacol Ester) Target_Molecule_App->Suzuki_Coupling Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Suzuki_Coupling Final_Product Coupled Product (e.g., PI3K Inhibitor Precursor) Suzuki_Coupling->Final_Product

Figure 1: Synthetic and application workflow for this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation ZSTK474 ZSTK474 (Morpholine-containing inhibitor) ZSTK474->PI3K Inhibition

Figure 2: Simplified PI3K/Akt signaling pathway with the inhibitory action of a morpholine-containing drug.

Biological Context: The PI3K/Akt Signaling Pathway

The morpholine moiety is a key component in a number of pharmacologically active compounds. One of the most important signaling pathways in cancer biology is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and growth.[6][7] Many cancers exhibit aberrant activation of this pathway.

ZSTK474 is a potent pan-class I PI3K inhibitor that contains two morpholine groups.[1] The morpholine rings are understood to be critical for the molecule's activity, contributing to its binding affinity and overall pharmacological properties.[7] The use of building blocks like this compound allows for the strategic incorporation of the morpholinomethylphenyl group into potential drug candidates targeting the PI3K/Akt pathway and other disease-related signaling cascades.

Conclusion

The economic analysis of using this compound in large-scale synthesis requires a holistic view that extends beyond the initial cost of the reagent. While the direct synthesis of the boronic acid is economically favorable in terms of raw material costs, the use of its more stable pinacol ester derivative may offer significant advantages in terms of process robustness, yield consistency, and simplified purification. For large-scale manufacturing, where efficiency and reproducibility are paramount, the higher upfront cost of the pinacol ester could be justified by the overall reduction in process variability and potential for higher throughput. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, the complexity of the target molecule, and the overall economic and risk assessment of the manufacturing process.

References

Safety Operating Guide

Proper Disposal of 3-(Morpholinomethyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 3-(Morpholinomethyl)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.

Hazard Identification and Safety Precautions

This compound and its derivatives may present several hazards. The pinacol ester hydrochloride salt, for instance, is classified as harmful if swallowed, in contact with skin, or inhaled[1]. In contrast, some data sheets for the parent compound indicate no known hazards[2]. Given this variability, it is prudent to handle this chemical with a degree of caution.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Quantitative Hazard Data

For a related compound, 3-((morpholino)methyl)phenylboronic acid pinacol ester hydrochloride, the following hazard classifications apply:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep the chemical in its original container if possible[3]. If not, use a clearly labeled, compatible container. The label should include the full chemical name and any relevant hazard symbols.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, and disposable gloves, in a designated hazardous waste container.

  • For spills, sweep or vacuum up the material and place it into a suitable container for disposal[2]. Avoid generating dust[4].

Step 3: Storage Pending Disposal

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the container is tightly closed to prevent leaks or spills.

Step 4: Arrange for Professional Disposal

  • The disposal of this compound must be handled by a licensed professional waste disposal company[2][5].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will ensure that the waste is managed in accordance with all local, regional, and national regulations[2][3].

Step 5: Decontamination

  • Thoroughly decontaminate any reusable equipment that has come into contact with the chemical. Wash hands thoroughly after handling.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure cluster_cleanup Final Steps start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste (Unused chemical, contaminated items) ppe->generate_waste segregate Segregate Waste in Labeled, Compatible Container generate_waste->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs disposal Licensed Company Disposes in Accordance with Regulations contact_ehs->disposal decontaminate Decontaminate Equipment & Wash Hands disposal->decontaminate end End of Process decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.